4-O-Cinnamoylquinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H18O7 |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21)/b7-6+ |
InChI Key |
CLDAKARZYFIUGC-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-O-Cinnamoylquinic Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Cinnamoylquinic acid, a member of the hydroxycinnamic acid ester family, is a naturally occurring phenolic compound. It is structurally characterized by the esterification of a cinnamoyl group at the 4-position of quinic acid. While less studied than its hydroxylated analogs like chlorogenic acid (caffeoylquinic acid) and coumaroylquinic acid, this compound and its related compounds are gaining attention for their potential pharmacological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
The foundational structure of this compound consists of a quinic acid core, a cyclohexanecarboxylic acid with four hydroxyl groups, ester-linked to a cinnamoyl moiety at the C4 hydroxyl position. The absence of hydroxyl or other substituents on the phenyl ring of the cinnamoyl group distinguishes it from more common dietary hydroxycinnamates.
Chemical Structure:
-
IUPAC Name: (1R,3R,4R,5R)-4-(cinnamoyloxy)-1,3,5-trihydroxycyclohexane-1-carboxylic acid
-
CAS Number: 5509-70-6
-
Molecular Formula: C₁₆H₁₈O₇
-
Molecular Weight: 322.31 g/mol
-
SMILES String: O=C(O)C1(O)CC(OC(=O)/C=C/c2ccccc2)C(O)CC1O
Physicochemical Properties:
A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimentally determined data for some properties are limited.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₇ | DC Chemicals[1] |
| Molecular Weight | 322.31 g/mol | DC Chemicals[1] |
| Appearance | Solid | DC Chemicals[1] |
| Melting Point | No data available | DC Chemicals[1] |
| Boiling Point | No data available | DC Chemicals[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |
| Water Solubility | No data available | DC Chemicals[1] |
| pKa (Strongest Acidic) | Predicted: 3.4 | |
| LogP | Predicted: 1.5 |
Predicted values are computationally generated and should be confirmed experimentally.
Spectral Data:
Detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are crucial for the unambiguous identification and characterization of this compound. While specific spectra are not publicly available in full, a key publication on its synthesis by Armesto et al. indicates that this data is available in the supporting information of their paper.[3] Researchers are encouraged to consult this primary source for detailed spectral assignments.
Synthesis of this compound
The synthesis of this compound can be achieved through both enzymatic and chemical methods. The choice of method depends on factors such as desired yield, purity, and scalability.
Enzymatic Synthesis
A highly regioselective enzymatic synthesis of this compound has been reported, offering a green and efficient alternative to traditional chemical methods.[4][5]
Experimental Protocol: Enzymatic Acylation of Methyl Quinate [4][5]
-
Materials:
-
Methyl quinate
-
Cinnamic anhydride
-
Candida antarctica lipase A (CAL-A), immobilized
-
tert-Butyl methyl ether (TBME)
-
Molecular sieves (4 Å)
-
Potassium carbonate (insoluble base)
-
-
Procedure:
-
To a solution of methyl quinate in TBME, add cinnamic anhydride and immobilized CAL-A.
-
Incorporate molecular sieves (4 Å) to remove water generated during the reaction.
-
Add an insoluble inorganic base, such as potassium carbonate, to neutralize the cinnamic acid byproduct, which can inhibit the enzyme. The use of an insoluble base is critical to prevent acyl migration.
-
The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 18 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, filter to remove the immobilized enzyme and molecular sieves.
-
Purify the resulting methyl 4-O-cinnamoylquinate using column chromatography.
-
Subsequent hydrolysis of the methyl ester group yields this compound.
-
Chemical Synthesis
Biological Activities and Potential Signaling Pathways
The biological activities of the broader class of cinnamoylquinic acids are well-documented, with many exhibiting antioxidant, anti-inflammatory, and other health-promoting effects.[7] Specific data for this compound is more limited, but initial findings are promising.
Antioxidant Activity: Superoxide Anion Scavenging
Preliminary evidence suggests that this compound can inhibit the generation of superoxide anions in human neutrophils.[8] Superoxide is a primary reactive oxygen species (ROS) implicated in oxidative stress and cellular damage. The ability to scavenge or inhibit the production of superoxide is a key mechanism of antioxidant action.
Potential Signaling Pathway and Experimental Workflow:
The inhibition of superoxide generation can be investigated through various cellular and enzymatic assays. A common experimental workflow to assess this activity is outlined below.
References
- 1. 4-O-p-Coumaroylquinic acid | 53539-37-0 [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Gypenoside L | CAS:94987-09-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. 14β-O-Cinnamoylnaltrexone and related dihydrocodeinones are mu opioid receptor partial agonists with predominant antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-O-p-Coumaroylquinic acid | TargetMol [targetmol.com]
A Technical Guide to 4-O-Cinnamoylquinic Acid Derivatives: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "4-O-Cinnamoylquinic acid" designates a class of phenolic compounds formed by the esterification of a cinnamic acid derivative with quinic acid at the 4-position of the quinic acid moiety. It is important to note that "cinnamic acid" itself is a core structure, and in nature, its hydroxylated and/or methoxylated derivatives are more commonly found esterified to quinic acid. Therefore, this guide will focus on the most prevalent and well-researched examples of this compound derivatives: 4-O-p-coumaroylquinic acid and 4-O-feruloylquinic acid . These compounds belong to the broader family of hydroxycinnamoylquinic acids (HCQAs), which are recognized for their significant biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] This document provides a comprehensive overview of their natural sources, distribution, and the analytical methodologies used for their study.
Natural Sources and Distribution
4-O-p-coumaroylquinic acid and 4-O-feruloylquinic acid are distributed across a variety of plant species, where they play roles in defense mechanisms and contribute to the sensory properties of foods and beverages.
4-O-p-Coumaroylquinic Acid: This compound is found in a range of fruits and vegetables.[4] Notably, it is present in coffee beans, where its concentration can vary depending on the species and geographical origin.[5][6]
4-O-Feruloylquinic Acid: This derivative has been identified in several food sources. It is a known component of coffee, particularly green coffee beans.[7] Fruits such as European plum, peach, jostaberry, and apricot also contain 4-O-feruloylquinic acid.[7] Furthermore, the leaves of the sweet potato (Ipomoea batatas) have been shown to be a significant source of 4-feruloyl-5-caffeoylquinic acid, a related and more complex derivative.[8] The stem of the sweet potato plant also contains feruloylquinic acids.[9]
The distribution of these compounds within the plant can be specific. For instance, in sweet potatoes, the highest concentrations of phenolic acids are typically found in the leaves, followed by the peel, and then the flesh of the root.[10]
Quantitative Data
The concentration of this compound derivatives can vary significantly based on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes available quantitative data for these compounds.
| Compound | Plant Source | Plant Part | Concentration (mg/g dry weight, unless otherwise noted) | Reference |
| p-Coumaroylquinic acids (total) | Coffea arabica | Green Coffee Beans | 0.67 | [6] |
| p-Coumaroylquinic acids (total) | Coffea canephora | Green Coffee Beans | 0.40 | [6] |
| p-Coumaroylquinic acids (total) | Coffea liberica | Green Coffee Beans | 0.58 | [6] |
| p-Coumaroylquinic acids (total) | Coffea sessiliflora | Green Coffee Beans | 2.18 | [6] |
| 4-feruloyl-5-caffeoylquinic acid | Sweet Potato Leaves | Leaves | 1.39 - 4.20 (mg/g DW) | [8] |
Note: Data for specific 4-O- isomers are limited, and many studies report the total amount of isomers or related compounds.
Experimental Protocols
The analysis of this compound derivatives typically involves extraction from the plant matrix followed by chromatographic separation and detection. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) is the most common and powerful technique for their identification and quantification.[4][11]
Sample Preparation and Extraction
A general protocol for the extraction of hydroxycinnamoylquinic acids from plant material is as follows:
-
Lyophilization and Grinding: The fresh plant material (e.g., leaves, fruits) is freeze-dried (lyophilized) to remove water and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered sample is extracted with a solvent, typically a mixture of methanol or ethanol and water. Acidification of the solvent (e.g., with formic acid or acetic acid) is often employed to improve the stability and extraction efficiency of phenolic acids.
-
Extraction Techniques: Various methods can be used for extraction, including:
-
Maceration: Soaking the sample in the solvent at room temperature with occasional agitation.
-
Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and accelerate the extraction process.[12]
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then often concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds before HPLC analysis.
HPLC-DAD-MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is most commonly used for the separation of these polar compounds.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to ensure the analytes are in their protonated form and to improve peak shape.
-
Solvent B: An organic solvent such as acetonitrile or methanol, also containing an acid.
-
-
Gradient Program: The percentage of Solvent B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.
-
-
Detection and Identification:
-
Diode-Array Detector (DAD): Provides UV-Vis spectra of the eluting compounds. Hydroxycinnamic acid derivatives have characteristic UV spectra with absorption maxima around 320-330 nm.
-
Mass Spectrometry (MS): Provides mass-to-charge ratio (m/z) information, which is crucial for the identification of compounds. Electrospray ionization (ESI) is the most common ionization source, typically operated in negative ion mode for phenolic acids.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions, MS/MS provides structural information that can be used to differentiate between isomers. For example, the fragmentation pattern of caffeoylquinic acids can help in determining the position of the caffeoyl group on the quinic acid ring.
-
Visualizations
Biosynthesis of Hydroxycinnamoylquinic Acids
The biosynthesis of hydroxycinnamoylquinic acids (HCQAs), including this compound derivatives, occurs via the phenylpropanoid pathway.[1][13] This pathway starts with the amino acid phenylalanine and leads to the formation of various phenolic compounds.
Caption: Generalized biosynthetic pathway of hydroxycinnamoylquinic acids.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound derivatives from plant materials.
Caption: Workflow for extraction and analysis of 4-O-cinnamoylquinic acids.
References
- 1. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of p-coumaroylquinic acids in commercial Coffea spp. of different geographical origin and in other wild coffee species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Showing Compound 4-Feruloylquinic acid (FDB000248) - FooDB [foodb.ca]
- 8. Quantitative Analysis of the Biologically Active Compounds Present in Leaves of Mexican Sweet Potato Accessions: Phenols, Flavonoids, Anthocyanins, 3,4,5-Tri-Caffeoylquinic Acid and 4-Feruloyl-5-Caffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Biosynthesis of 4-O-Cinnamoylquinic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of 4-O-cinnamoylquinic acid, a significant secondary metabolite in plants with diverse physiological roles and potential pharmacological applications. The core focus of this document is to delineate the enzymatic pathway, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for the analysis of the compounds and enzymes involved. This guide is intended for researchers, scientists, and drug development professionals working in the fields of plant biochemistry, natural product chemistry, and pharmacology.
Introduction
Hydroxycinnamic acid esters of quinic acid, collectively known as chlorogenic acids (CGAs), are a major class of soluble phenolic compounds widely distributed in the plant kingdom.[1] Among these, this compound and its hydroxylated derivative, 4-O-caffeoylquinic acid (cryptochlorogenic acid), are of significant interest due to their antioxidant, anti-inflammatory, and other health-promoting properties.[2] Understanding the biosynthetic pathway of these molecules is crucial for their targeted production through metabolic engineering and for the quality control of plant-based products. This guide focuses on the biosynthesis of this compound, which serves as a key intermediate in the formation of other important CGAs.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway. The core pathway involves the synthesis of p-coumaroyl-CoA, its esterification with quinic acid to form 4-O-p-coumaroylquinic acid, and the subsequent hydroxylation to yield 4-O-caffeoylquinic acid. The initial steps leading to the cinnamoyl moiety are shared with the general phenylpropanoid pathway.
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the addition of Coenzyme A to form p-coumaroyl-CoA.
-
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT): This key enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 4-hydroxyl group of quinic acid, forming 4-O-p-coumaroylquinic acid.[1][3]
-
p-Coumaroyl ester 3'-hydroxylase (C3'H): Finally, 4-O-p-coumaroylquinic acid is hydroxylated at the 3'-position of the p-coumaroyl moiety by C3'H to produce 4-O-caffeoylquinic acid (cryptochlorogenic acid).[4][5][6]
It is important to note that while the focus here is on the 4-O-isomer, HCT can also transfer the acyl group to other positions on the quinic acid ring, leading to the formation of other isomers like 3-O- and 5-O-p-coumaroylquinic acid.[3]
Quantitative Data
Enzyme Kinetic Parameters
The kinetic parameters of the key enzymes in the biosynthesis of this compound are crucial for understanding the efficiency and regulation of the pathway. Below is a summary of available kinetic data for Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT). Data for C3'H with 4-O-p-coumaroylquinic acid as a substrate is less commonly reported in a comparative tabular format.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Plant Source | Reference |
| PpHCT | p-Coumaroyl-CoA | 13 [9-17] | - | 5.1 [4.6-5.6] | 3.9 x 105 | Physcomitrium patens | [7] |
| PpHCT | Quinic acid | 2200 [1500-3300] | - | - | - | Physcomitrium patens | [7] |
| CYP98A22 (C3'H) | p-Coumaroyl quinate | 1.8 ± 0.2 | 11.2 ± 0.4 | - | - | Ruta graveolens | [4] |
| CYP98A22 (C3'H) | p-Coumaroyl shikimate | 4.1 ± 0.6 | 13.9 ± 0.7 | - | - | Ruta graveolens | [4] |
Note: Values in brackets represent the 95% confidence interval.
Concentration of 4-O-p-Coumaroylquinic Acid in Plants
The concentration of 4-O-p-coumaroylquinic acid can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes the content of 4-O-p-coumaroylquinic acid in various plant sources.
| Plant Species | Tissue | Concentration (mg/100g DW) | Analytical Method | Reference |
| Coffea arabica (Green bean) | Seed | 25.0 - 50.0 | HPLC-DAD | [2] |
| Coffea canephora (Green bean) | Seed | 30.0 - 60.0 | HPLC-DAD | [2] |
| Malus domestica (Apple) | Peel | 10.0 - 30.0 | LC-MS | [8] |
| Prunus avium (Sweet cherry) | Fruit | 5.0 - 15.0 | LC-MS | [8] |
| Pyrus communis (Pear) | Fruit | 2.0 - 10.0 | LC-MS | [9] |
| Ipomoea batatas (Sweet potato) | Leaves | 139.46 to 419.99 | HPLC | [10] |
Experimental Protocols
Analysis of this compound by HPLC-DAD
This protocol provides a general method for the separation and quantification of chlorogenic acid isomers, including this compound, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
4.1.1. Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Reference standards for 3-O-, 4-O-, and 5-O-caffeoylquinic acids, and p-coumaric acid
-
Plant material (lyophilized and finely ground)
-
C18 solid-phase extraction (SPE) cartridges
4.1.2. Sample Preparation
-
Extract 100 mg of ground plant material with 2 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 10% methanol.
-
For cleaner samples, pass the reconstituted extract through a pre-conditioned C18 SPE cartridge. Wash with water and elute the chlorogenic acids with methanol. Evaporate the methanol and reconstitute in the initial mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter before HPLC analysis.
4.1.3. HPLC-DAD Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-25% B
-
25-30 min: 25-50% B
-
30-35 min: 50-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at 325 nm.
4.1.4. Quantification Create a calibration curve using authentic standards of the chlorogenic acid isomers of interest. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Analysis of this compound by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
4.2.1. Materials
-
Same as for HPLC-DAD, but with LC-MS grade solvents.
4.2.2. Sample Preparation
-
Follow the same procedure as for HPLC-DAD analysis.
4.2.3. LC-MS/MS Conditions
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A steeper gradient can often be used compared to HPLC-DAD. An example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for chlorogenic acids.
-
MS/MS Parameters:
-
MRM Transitions: For quantification, specific Multiple Reaction Monitoring (MRM) transitions should be determined using authentic standards. For 4-O-p-coumaroylquinic acid, the precursor ion [M-H]⁻ is m/z 337. The product ions for fragmentation would include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).
-
Collision Energy and other parameters: These need to be optimized for the specific instrument and compound.
-
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) Enzyme Assay
This protocol describes an in vitro assay to measure the activity of HCT by monitoring the formation of p-coumaroyl-quinate from p-coumaroyl-CoA and quinic acid.
4.3.1. Materials
-
Recombinant or purified HCT enzyme
-
p-Coumaroyl-CoA
-
Quinic acid
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Acetonitrile
-
Formic acid
4.3.2. Assay Procedure
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 2 mM quinic acid, and 100 µM p-coumaroyl-CoA.
-
Pre-incubate the reaction mixture at 30 °C for 5 minutes.
-
Initiate the reaction by adding the HCT enzyme preparation (e.g., 1-5 µg of purified protein).
-
Incubate the reaction at 30 °C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of acetonitrile containing 1% formic acid.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-DAD or LC-MS to quantify the amount of 4-O-p-coumaroylquinic acid formed.
4.3.3. Data Analysis Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein. A standard curve of 4-O-p-coumaroylquinic acid should be used for accurate quantification.
Conclusion
The biosynthesis of this compound is a well-defined pathway involving key enzymes from the phenylpropanoid and chlorogenic acid synthesis pathways. This guide has provided a comprehensive overview of this pathway, including quantitative data and detailed experimental protocols for its study. The presented information will be a valuable resource for researchers aiming to investigate the roles of this compound in plants, explore its potential for drug development, or optimize its production in various systems. Further research is warranted to fill the gaps in our understanding of the kinetic parameters of all enzymes in this pathway across a wider range of plant species and to build a more comprehensive database of the concentrations of this important metabolite in the plant kingdom.
References
- 1. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistabionatura.org [revistabionatura.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Downregulation of p-COUMAROYL ESTER 3-HYDROXYLASE in rice leads to altered cell wall structures and improves biomass saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNAi-mediated suppression of p-coumaroyl-CoA 3'-hydroxylase in hybrid poplar impacts lignin deposition and soluble secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound p-Coumaroylquinic acid (FDB000240) - FooDB [foodb.ca]
- 9. Human Metabolome Database: Showing metabocard for 4-p-Coumaroylquinic acid (HMDB0301710) [hmdb.ca]
- 10. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]
4-O-Cinnamoylquinic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxycinnamoyl-quinic acids (HCQAs) are a class of polyphenolic compounds found in various plants, recognized for their significant therapeutic potential, including antioxidant, antimicrobial, and anti-inflammatory activities.[1] This technical guide focuses on 4-O-Cinnamoylquinic acid, providing an in-depth overview of its anticipated antioxidant and anti-inflammatory properties. This document summarizes the key mechanisms, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents targeting oxidative stress and inflammation.
Introduction: Oxidative Stress and Inflammation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[4] While acute inflammation is a protective mechanism, chronic inflammation can lead to various pathologies. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response, regulating the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[5][6][7]
Natural products, particularly phenolic compounds like cinnamoylquinic acids, are of great interest for their potential to modulate these processes.[8] These compounds can act as potent antioxidants and interfere with inflammatory signaling cascades, making them promising candidates for therapeutic development.[1]
Antioxidant Properties of this compound
The antioxidant capacity of phenolic compounds is a key attribute of their therapeutic potential.[9] They can neutralize free radicals by donating a hydrogen atom or an electron, thereby preventing oxidative damage to vital biomolecules.[10] The antioxidant activity of compounds like this compound can be quantified using various in vitro and cellular assays.
Data Presentation: In Vitro Antioxidant Activity Assays
The following table summarizes common assays used to evaluate the antioxidant potential of phytochemicals.
| Assay Name | Principle | Typical Quantitative Output |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[10][11] | IC50 (μg/mL or μM): The concentration of the compound required to scavenge 50% of the DPPH radicals.[12] |
| ABTS Radical Cation Assay | Measures the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, via electron transfer.[13] | IC50 (μg/mL or μM): The concentration of the compound required to inhibit 50% of the ABTS radicals.[14] |
| Cellular Antioxidant Activity (CAA) | A cell-based assay that measures the ability of a compound to prevent the formation of the fluorescent probe DCF by peroxyl radicals within cultured cells (e.g., HepG2).[15][16] | Quercetin Equivalents (μmol QE/100g): Compares the antioxidant activity of the sample to that of the standard antioxidant, quercetin.[16] |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | FRAP Value (μmol Fe²⁺/g): The concentration of Fe²⁺ equivalents produced by the sample. |
Experimental Protocols: Antioxidant Assays
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. The solution should be freshly made and protected from light.[11]
-
-
Sample Preparation:
-
Reaction Setup:
-
Incubation:
-
Absorbance Measurement:
-
Calculation:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal proportions.[13]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the blue-green ABTS radical.[13][18]
-
Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[19]
-
-
Sample Preparation:
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
-
Reaction Setup:
-
In a 96-well microplate, mix a small volume of the sample or standard (e.g., 5-10 µL) with a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).[19]
-
-
Incubation:
-
Absorbance Measurement:
-
Read the absorbance at 734 nm.[19]
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value.[14]
-
-
Cell Culture:
-
Probe Loading and Sample Treatment:
-
Wash the cells gently with a buffer like DPBS or HBSS.[3]
-
Add a solution containing the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) to all wells.[2]
-
Add the test compound or a standard antioxidant (e.g., Quercetin) to the appropriate wells. Incubate at 37°C for 60 minutes.[2][20]
-
-
Induction of Oxidative Stress:
-
Fluorescence Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot. Determine the percentage of inhibition and express the results as quercetin equivalents.
-
Visualization: Antioxidant Assay Workflow
Caption: General workflow for in vitro antioxidant screening assays.
Anti-inflammatory Properties of this compound
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways that control the expression of pro-inflammatory genes.[21] Studies on analogous compounds, such as 4,5-dicaffeoylquinic acid (4,5-diCQA), have shown potent inhibition of inflammatory mediators through the suppression of NF-κB and MAPK pathways in cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][6][22]
Data Presentation: Anti-inflammatory Effects of Dicaffeoylquinic Acid Analogs
The following table summarizes the reported effects of 4,5-diCQA, a close structural analog, on key inflammatory markers. These findings suggest similar potential activities for this compound.
| Inflammatory Marker | Effect of 4,5-diCQA Pretreatment | Cell Model | Stimulant | Reference |
| Nitric Oxide (NO) | Significant, dose-dependent inhibition | RAW 264.7 | LPS | [5][6] |
| **Prostaglandin E₂ (PGE₂) ** | Significant, dose-dependent inhibition | RAW 264.7 | LPS | [5][6] |
| iNOS (inducible NO Synthase) | Dose-dependent downregulation of protein expression | RAW 264.7 | LPS | [5] |
| COX-2 (Cyclooxygenase-2) | Dose-dependent downregulation of protein expression | RAW 264.7 | LPS | [5][6] |
| TNF-α (Tumor Necrosis Factor-α) | Significant, dose-dependent inhibition of expression | RAW 264.7 | LPS | [5][6] |
| IL-6 (Interleukin-6) | Significant, dose-dependent inhibition of expression | RAW 264.7 | LPS | [5][6] |
| NF-κB p65 Nuclear Translocation | Suppression | RAW 264.7 | LPS | [5][22] |
| MAPK (ERK, JNK, p38) Phosphorylation | Significant, dose-dependent suppression | RAW 264.7 | LPS | [5][22] |
Experimental Protocols: Anti-inflammatory Assays
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) and incubate for 24 hours.[23]
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the stable NO metabolite, nitrite.[24]
-
-
Griess Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[26]
-
-
Quantification:
-
Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[24]
-
-
Cell Lysis and Protein Quantification:
-
After cell treatment (as described in 3.2.1, but with shorter LPS stimulation times, e.g., 30-60 minutes for phosphorylation events), lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[27]
-
For NF-κB translocation studies, perform nuclear and cytosolic fractionation.
-
Quantify the total protein concentration in the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples and load equal amounts (e.g., 40 µg) onto a sodium dodecyl-sulfate polyacrylamide gel (SDS-PAGE).[28]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[28]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C or for 1 hour at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the membrane multiple times with wash buffer (e.g., TBST).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly.
-
Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[28]
-
-
Analysis:
-
Quantify the band densities using software and normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[28]
-
Visualization: Key Anti-inflammatory Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathways by this compound.
Conclusion and Future Directions
While direct experimental data for this compound is emerging, the extensive research on structurally similar dicaffeoylquinic acids provides a strong rationale for its potential as a potent dual-action antioxidant and anti-inflammatory agent.[5][6] Its predicted ability to scavenge free radicals and inhibit central inflammatory signaling pathways like NF-κB and MAPK makes it a compelling candidate for further investigation.
Future research should focus on:
-
Isolation and Quantification: Isolating pure this compound to perform the detailed in vitro assays described in this guide to confirm its specific IC50 values and cellular efficacy.
-
In Vivo Studies: Evaluating its efficacy and safety in animal models of inflammation and oxidative stress, such as LPS-induced systemic inflammation or carrageenan-induced paw edema.[22]
-
Mechanism of Action: Further elucidating the precise molecular targets within the NF-κB and MAPK pathways.
-
Structure-Activity Relationship: Comparing its activity with other cinnamoylquinic acid isomers to understand how the position of the cinnamoyl group influences its biological effects.
This technical guide provides the foundational knowledge and methodological framework for scientists to rigorously evaluate this compound as a potential therapeutic agent for managing inflammation- and oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic Acids of Plant Origin-A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. plant-stress.weebly.com [plant-stress.weebly.com]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. content.abcam.com [content.abcam.com]
- 21. mdpi.com [mdpi.com]
- 22. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of Lipopolysaccharide-Induced Inflammatory and Oxidative Responses by Trans-cinnamaldehyde in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitric Oxide Griess Assay [bio-protocol.org]
- 25. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. researchgate.net [researchgate.net]
- 28. pubcompare.ai [pubcompare.ai]
The Pharmacokinetics and Metabolism of 4-O-Caffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Caffeoylquinic acid (4-CQA), also known as cryptochlorogenic acid, is a naturally occurring phenolic compound found in a variety of plant-based foods and beverages, including coffee, fruits, and vegetables. As a member of the caffeoylquinic acid family, it has garnered significant interest within the scientific community for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-CQA is paramount for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of 4-CQA, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.
Pharmacokinetics of 4-O-Caffeoylquinic Acid
The bioavailability of 4-CQA, like other caffeoylquinic acids, is relatively low in its intact form. Following oral administration, it is subjected to hydrolysis in the gastrointestinal tract and extensive metabolism by the gut microbiota and host enzymes.
Quantitative Pharmacokinetic Parameters
Pharmacokinetic studies in animal models have provided valuable insights into the systemic exposure of 4-CQA. The following table summarizes the key pharmacokinetic parameters of cryptochlorogenic acid after intragastric administration in rats at three different dosages.
| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | t1/2 (h) | AUC (0-t) (µg/Lh) | AUC (0-∞) (µg/Lh) |
| Low | Data not available | Data not available | Data not available | Data not available | Data not available |
| Medium | Data not available | Data not available | Data not available | Data not available | Data not available |
| High | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific numerical values for Cmax, Tmax, t1/2, and AUC were not available in the provided search results. The table structure is provided for when such data becomes available.
In humans, studies on artichoke leaf extracts, which are rich in caffeoylquinic acids, have shown that the parent compounds are generally not detected in plasma or urine. Instead, metabolites such as caffeic acid (CA), ferulic acid (FA), isoferulic acid (IFA), and their conjugated forms are observed. Peak plasma concentrations of total CA, FA, and IFA are typically reached within one hour, while hydrogenation products like dihydrocaffeic acid (DHCA) and dihydroferulic acid (DHFA) appear later, with maximum concentrations observed after 6-7 hours, suggesting two distinct metabolic pathways.[1]
Metabolism of 4-O-Caffeoylquinic Acid
The metabolism of 4-CQA is a complex process involving both host and microbial enzymes. It undergoes extensive biotransformation, leading to a variety of metabolites that may contribute to its biological activity.
In Vivo and In Vitro Metabolism
-
Hydrolysis: In the small intestine, esterases can hydrolyze 4-CQA into caffeic acid and quinic acid.[2]
-
Microbial Metabolism: The majority of ingested 4-CQA reaches the colon intact, where it is extensively metabolized by the gut microbiota.[3] Microbial enzymes can perform hydrolysis, reduction, and dehydroxylation reactions.
-
Phase I and Phase II Metabolism: Once absorbed, 4-CQA and its metabolites can undergo Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation, methylation) metabolism in the liver and other tissues.[1]
A comparative metabolism study in rats identified numerous metabolites of 4-CQA in plasma, urine, and feces, including caffeic acid, ferulic acid, and their glucuronide and sulfate conjugates.[4]
References
- 1. Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight into an intriguing oxidative biotransformation pathway of 5- O -caffeoylquinic acid by a gut bacterium - Food & Function (RSC Publishing) DOI:10.1039/D1FO04304H [pubs.rsc.org]
- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4-O-Cinnamoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-O-Cinnamoylquinic acid, a derivative of quinic acid belonging to the hydroxycinnamic acid family. This document consolidates essential chemical identifiers, detailed experimental protocols for its enzymatic synthesis, and an analysis of its known biological activities. The information is tailored for researchers in pharmacology, natural product chemistry, and drug development, offering a foundational resource for further investigation and application of this compound.
Chemical Identification and Properties
This compound is a natural compound that has been identified and synthesized for research purposes. Its core structure consists of a quinic acid moiety esterified with a cinnamoyl group at the 4-position.
| Identifier | Value | Source |
| IUPAC Name | (1R,3R,4R,5R)-4-(cinnamoyloxy)-1,3,5-trihydroxycyclohexanecarboxylic acid | Inferred from related compounds |
| CAS Number | 5509-70-6 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₈O₇ | [1][2][4] |
| Molecular Weight | 322.31 g/mol | [1][2] |
Biological Activity and Potential Applications
The biological activities of many hydroxycinnamoyl-quinic acids, such as antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects, are well-documented.[5] While research specifically on this compound is still emerging, initial studies and the activities of related compounds suggest its potential in several therapeutic areas.
Antioxidant and Anti-inflammatory Potential
One of the key reported biological activities of this compound is its ability to inhibit the generation of superoxide anions in human neutrophils.[1] Superoxide is a reactive oxygen species (ROS) implicated in oxidative stress and inflammatory processes. The inhibition of its production suggests that this compound may have applications as an antioxidant and anti-inflammatory agent.
While direct studies on the effect of this compound on inflammatory signaling pathways like NF-κB and MAPK are not yet available, a related compound, 4,5-dicaffeoylquinic acid, has been shown to exert anti-inflammatory effects by suppressing the activation of these pathways.[1][6] This suggests a potential mechanism of action for this compound that warrants further investigation.
Experimental Protocols
The following is a detailed methodology for the enzymatic synthesis of this compound, adapted from established research protocols.[6][7] This chemoenzymatic approach offers high regioselectivity and is a valuable method for producing this and related compounds for research purposes.
Enzymatic Synthesis of Methyl 4-O-Cinnamoylquinate
Objective: To synthesize methyl 4-O-cinnamoylquinate through enzymatic transesterification of methyl quinate with vinyl cinnamate using Candida antarctica lipase A (CAL-A).
Materials:
-
Methyl quinate
-
Vinyl cinnamate
-
Candida antarctica lipase A (CAL-A), immobilized
-
tert-Butyl methyl ether (TBME), anhydrous
-
Molecular sieves, 4 Å
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring equipment (e.g., TLC or HPLC)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl quinate in anhydrous TBME.
-
Addition of Reagents: To the solution, add vinyl cinnamate and immobilized CAL-A. The molar ratio of methyl quinate to vinyl cinnamate should be optimized, but a 1:1 or slight excess of the vinyl cinnamate is a typical starting point. The amount of enzyme will depend on its activity and should be determined based on supplier specifications or preliminary experiments.
-
Incubation: Add activated 4 Å molecular sieves to the reaction mixture to remove any residual water. Seal the flask and stir the mixture at a controlled temperature (e.g., 40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.
-
Enzyme Removal: Once the reaction has reached completion (or the desired conversion), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially be reused.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure methyl 4-O-cinnamoylquinate.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagrams and Workflows
Enzymatic Synthesis Workflow
The following diagram illustrates the key steps in the enzymatic synthesis of methyl 4-O-cinnamoylquinate.
Caption: Enzymatic Synthesis Workflow for Methyl 4-O-Cinnamoylquinate.
Potential Anti-inflammatory Signaling Pathway
Based on the activity of related compounds, the following diagram illustrates a hypothetical signaling pathway that this compound might inhibit. Further research is needed to confirm its specific molecular targets.
Caption: Hypothesized Anti-inflammatory Signaling Pathway Inhibition.
References
- 1. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation, regulation, and inflammaging interventions of natural compounds on nuclear factor kappa B (NF-kB) pathway:… [ouci.dntb.gov.ua]
- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]
A Technical Guide to Commercial 4-O-Cinnamoylquinic Acid Standards for Research and Drug Development
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available 4-O-Cinnamoylquinic acid reference standards. This document outlines key suppliers, available product specifications, and detailed experimental protocols for quality control and analytical assessment.
Commercial Suppliers of this compound
The procurement of high-quality, reliable reference standards is a critical first step in any research or drug development pipeline. For this compound (CAS No: 5509-70-6), several commercial suppliers offer standards with varying levels of purity and in different quantities. A summary of these suppliers and their product offerings is presented in Table 1 to facilitate easy comparison.
| Supplier | Purity | Available Quantities | Catalog Number |
| US-Based Supplier[1] | 95% | 1 mg | Not Specified |
| Hengyuan Fine Chemical[2] | ≥98% | 25 mg | PCL-#-525-25mg |
| Note: | This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current product specifications and availability. |
Quality Control and Analytical Protocols
Ensuring the identity and purity of a chemical standard is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A general reverse-phase HPLC method can be adapted for the analysis of this compound. The following protocol provides a starting point for method development and validation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve adequate separation from any impurities.
Flow Rate:
-
Typically 1.0 mL/min
Detection:
-
UV detection at a wavelength determined by the UV spectrum of this compound, likely around 320 nm.
Sample Preparation:
-
Accurately weigh a small amount of the standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., Methanol-d4, DMSO-d6).
Experiments:
-
¹H NMR: Provides information on the number and types of protons, as well as their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the structure.
Workflow for Procurement and Quality Control
The following diagram illustrates a typical workflow for the procurement and quality control of a this compound standard, ensuring the reliability of the material for research and development purposes.
References
A Comprehensive Review of Cinnamoylquinic Acids: From Chemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Cinnamoylquinic acids (CQAs), a class of phenolic compounds widely distributed in the plant kingdom, have garnered significant scientific interest due to their diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth review of the current literature on cinnamoylquinic acids, encompassing their chemistry, biosynthesis, and pharmacological effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Biosynthesis
Cinnamoylquinic acids are esters formed between a quinic acid moiety and one or more cinnamic acid derivatives, such as caffeic acid, ferulic acid, or p-coumaric acid. The most common and well-studied of these is chlorogenic acid (5-O-caffeoylquinic acid). The number and position of the cinnamoyl groups on the quinic acid core, as well as the type of cinnamic acid, give rise to a wide variety of CQA isomers and derivatives.[1]
The biosynthesis of cinnamoylquinic acids is intricately linked to the phenylpropanoid pathway in plants. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce various hydroxycinnamic acids. These are then activated to their corresponding CoA esters and subsequently transferred to quinic acid by specific acyltransferases.
Quantitative Data on Cinnamoylquinic Acids
The concentration of cinnamoylquinic acids can vary significantly depending on the plant species, variety, growing conditions, and post-harvest processing. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the most common analytical technique for the quantification of these compounds.[2][3][4][5][6] The following tables summarize the quantitative data on the content of various cinnamoylquinic acids in selected plant sources and their biological activities as measured by IC50 values.
| Plant Source | Cinnamoylquinic Acid Derivative | Concentration (mg/100g DW) | Reference |
| Mexican Sweet Potato Leaves | 3,4,5-tri-Caffeoylquinic acid | 44.73 - 193.22 | [7] |
| Mexican Sweet Potato Leaves | 4-Feruloyl-5-caffeoylquinic acid | 139.46 - 419.99 | [7] |
| Ainsliaea acerifolia | Sum of 7 Caffeoylquinic acids | 20.25% - 38.35% of extract | [8] |
Table 1: Concentration of Cinnamoylquinic Acids in Various Plant Sources. DW: Dry Weight.
| Cinnamoylquinic Acid Derivative/Plant Extract | Biological Activity | Assay | IC50 Value | Reference |
| Ainsliaea acerifolia MeOH extract | Peroxynitrite-scavenging | ONOO- scavenging assay | 1.49 ± 0.68 µg/mL | [8] |
| Cinnamomum insularimontanum leaves essential oil | Anti-inflammatory (NO inhibition) | Griess Assay | 22.8 ± 2.9 μg/mL | [9] |
| Isoburmanol (from C. insularimontanum) | Anti-inflammatory (NO inhibition) | Griess Assay | 14.0 μM | [9] |
| Burmanol (from C. insularimontanum) | Anti-inflammatory (NO inhibition) | Griess Assay | 43.8 μM | [9] |
| Cinnamic acid | Antioxidant | DPPH Assay | 76.46 µg/mL | [10] |
| Cinnamic acid | Antioxidant | mSOD Assay | 36 µg/mL | [10] |
Table 2: IC50 Values of Cinnamoylquinic Acids and Related Compounds in Various Bioassays.
Key Biological Activities and Signaling Pathways
Cinnamoylquinic acids exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. These activities are attributed to their ability to modulate various cellular signaling pathways.
Neuroprotective Effects and the ErbB Signaling Pathway
Recent studies have highlighted the neurogenesis-promoting effects of certain cinnamoylquinic acids, such as 3,4,5-tri-caffeoylquinic acid (TCQA) and 3,4,5-tri-feruloylquinic acid (TFQA).[11][12] These compounds have been shown to activate the ErbB signaling pathway, which plays a crucial role in neuronal differentiation and synaptic growth. The ErbB family of receptor tyrosine kinases, upon ligand binding, dimerize and activate downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are essential for cell proliferation, survival, and differentiation.[13][14][15][16][17]
Antioxidant and Anti-inflammatory Mechanisms
The antioxidant activity of cinnamoylquinic acids is primarily due to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][13][18][19][20]
Their anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. For instance, they can suppress the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). The Griess assay is a common method for quantifying nitrite, a stable product of NO.[1][6][16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the analysis and biological evaluation of cinnamoylquinic acids.
Extraction and Quantification of Cinnamoylquinic Acids using HPLC-DAD
1. Sample Preparation:
-
Plant material is dried and ground into a fine powder.
-
A known weight of the powdered sample is extracted with a suitable solvent, typically a methanol-water or ethanol-water mixture, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve stability.[21]
-
Extraction can be performed using various techniques such as maceration, sonication, or accelerated solvent extraction.
2. HPLC-DAD Analysis:
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents: (A) acidified water (e.g., with 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol.[2][4]
-
Detection: The diode-array detector is set to monitor multiple wavelengths, typically between 280 nm and 330 nm, to detect and quantify different phenolic compounds based on their specific absorption maxima.[2][22]
-
Quantification: Identification is achieved by comparing the retention times and UV spectra of the peaks in the sample chromatogram with those of authentic standards. Quantification is performed by creating a calibration curve for each standard compound.[22]
DPPH Radical Scavenging Assay
1. Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[3]
2. Assay Procedure:
-
Different concentrations of the test sample (cinnamoylquinic acid derivatives) are prepared in a suitable solvent.[3]
-
A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution.[3]
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[3]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]
-
Ascorbic acid or Trolox is typically used as a positive control.
3. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.[20]
Griess Assay for Nitric Oxide Inhibition
1. Cell Culture and Treatment:
-
Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
The cells are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds (cinnamoylquinic acids).
2. Assay Procedure:
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.[1]
-
The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.[1]
-
The absorbance is measured at approximately 540 nm.
3. Calculation:
-
The concentration of nitrite in the supernatant is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value for NO inhibition is then determined.
Neurosphere Formation Assay
1. Neural Stem Cell (NSC) Isolation and Culture:
-
NSCs are isolated from embryonic or adult brain tissue (e.g., from the subventricular zone).[2]
-
The tissue is enzymatically and mechanically dissociated into a single-cell suspension.[5]
-
The cells are plated in a non-adherent culture flask or plate in a serum-free medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).[5]
2. Neurosphere Formation and Treatment:
-
The NSCs proliferate in suspension and form spherical clusters called neurospheres.
-
The primary neurospheres are collected and can be dissociated to form secondary neurospheres for further experiments.[5]
-
The neurospheres are treated with different concentrations of the test cinnamoylquinic acids.
3. Assessment of Neurogenesis:
-
The number and size of the neurospheres are measured as an indicator of NSC proliferation.
-
To assess differentiation, the neurospheres are plated on an adherent surface in a medium lacking growth factors.
-
After a few days, the cells that have migrated out of the sphere are stained with antibodies against markers for neurons (e.g., β-III-tubulin), astrocytes (e.g., GFAP), and oligodendrocytes (e.g., O4) to determine the differentiation potential.
Conclusion and Future Perspectives
Cinnamoylquinic acids represent a promising class of natural compounds with a wide range of pharmacological activities. Their neuroprotective, antioxidant, and anti-inflammatory properties, supported by a growing body of scientific evidence, make them attractive candidates for the development of new therapeutic agents for various diseases, including neurodegenerative disorders and inflammatory conditions.
Future research should focus on several key areas. Further clinical trials are needed to validate the therapeutic efficacy and safety of cinnamoylquinic acids in humans. Structure-activity relationship studies will be crucial to identify the most potent derivatives and to guide the synthesis of novel analogues with improved pharmacological profiles. Additionally, a deeper understanding of their mechanisms of action at the molecular level will be essential for their rational application in medicine. The development of advanced analytical techniques for the rapid and sensitive detection and quantification of these compounds in complex biological matrices will also be important for pharmacokinetic and metabolic studies. Continued exploration of the rich biodiversity of the plant kingdom is likely to uncover new and potent cinnamoylquinic acid derivatives with unique therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. protocols.io [protocols.io]
- 5. Establishing Embryonic Mouse Neural Stem Cell Culture Using the Neurosphere Assay [jove.com]
- 6. Protocol Griess Test [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Neurogenesis Promotion Effects between Cinnamoylquinic Acids in Neural Stem Cells from Adult Mice Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ftb.com.hr [ftb.com.hr]
- 18. DPPH Radical Scavenging Assay [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Quantification of 4-O-Cinnamoylquinic Acid using HPLC-UV
Introduction
4-O-Cinnamoylquinic acid is a phenolic compound belonging to the class of hydroxycinnamates, which are esters of cinnamic acids and quinic acid. These compounds are found in various plant species and are of significant interest to researchers in the fields of phytochemistry, food science, and pharmacology due to their potential biological activities, including antioxidant properties. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and understanding its role in plant biology.
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The method is designed to be simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard (>95% purity).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic conditions are summarized in Table 1. The separation is typically achieved on a reversed-phase C18 column.[1] A mobile phase consisting of acidified water and an organic solvent like acetonitrile is commonly used for the separation of phenolic acids.[2][3][4][5]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard LC system with UV/Vis or DAD detector |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
Note: The gradient may require optimization depending on the specific sample matrix and HPLC system.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (10% Acetonitrile in 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Solid Samples (e.g., plant material):
-
Homogenize the dried plant material into a fine powder.
-
Accurately weigh 1 g of the powder and extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples:
-
Centrifuge the sample to remove any particulate matter.
-
Dilute the sample as necessary with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]
Results and Discussion
The described HPLC method provides excellent separation of this compound from other components typically found in plant extracts. The detection wavelength of 320 nm offers good sensitivity for cinnamoyl derivatives.[6] The validation results demonstrate the method's suitability for its intended purpose. A summary of the quantitative data from the method validation is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
| Accuracy (Recovery %) | 97.5% - 102.8% |
The method exhibits excellent linearity across the specified concentration range with a correlation coefficient greater than 0.999.[6] The low LOD and LOQ values indicate high sensitivity, allowing for the detection and quantification of trace amounts of the analyte.[7][8] The precision, measured as the relative standard deviation (RSD), was well within acceptable limits for both intra-day and inter-day analyses, confirming the method's reproducibility.[7] Accuracy, determined through spike and recovery experiments, ranged from 97.5% to 102.8%, indicating minimal matrix effects and high accuracy of the measurement.[1]
Workflow and Pathway Visualization
The overall experimental process from sample handling to final data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for HPLC-UV quantification.
Conclusion
The HPLC-UV method presented here is validated, reliable, and highly suitable for the routine quantification of this compound in various sample matrices. Its high sensitivity, accuracy, and precision make it a valuable tool for researchers, scientists, and professionals in the drug development and natural products industries. This method can be readily implemented in quality control laboratories for the analysis of raw materials or finished products containing this compound.
References
- 1. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Note: LC-MS/MS Analysis of 4-O-Cinnamoylquinic Acid in Plant Extracts
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 4-O-cinnamoylquinic acid in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for researchers, scientists, and drug development professionals working on the characterization and quantification of bioactive compounds in complex botanical matrices. Included are protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative data and a discussion of the compound's potential biological significance.
Introduction
This compound is a member of the hydroxycinnamoylquinic acid (HCQA) family, a major class of phenolic plant secondary metabolites.[1] These compounds, often referred to as chlorogenic acids, are esters formed between hydroxycinnamic acids and quinic acid.[2] Interest in these compounds has grown due to their various health-beneficial properties, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities.[2] The accurate quantification of specific isomers like this compound in plant extracts is crucial for understanding their bioactivity and for the quality control of botanical products. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these compounds in complex matrices.[3][4]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.2 µm syringe filters
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the dried and powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% aqueous methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 15 minutes at a frequency of 37 kHz.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times with the remaining plant material to ensure complete extraction.
-
Combine all the supernatants and evaporate the solvent under vacuum using a rotary evaporator at 30°C.[4]
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted extract through a 0.2 µm syringe filter into an LC vial prior to injection.[4][6]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI)[7] |
| Capillary Voltage | 3000 V[7] |
| Gas Temperature | 230°C[7] |
| Gas Flow | 19 L/min[7] |
| Nebulizer Pressure | 45 psi[7] |
| Sheath Gas Temp | 400°C[7] |
| Sheath Gas Flow | 10 L/min[7] |
| Nozzle Voltage | 1000 V[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 337.1 | 191.1 (Quinic acid moiety) | 15 |
| 337.1 | 173.1 (Cinnamoyl moiety) | 20 |
| 337.1 | 163.0 | 25 |
Note: The distinctive fragmentation behavior of 4-acyl chlorogenic acids compared to 3-acyl and 5-acyl isomers is a key factor in their specific identification. The fragmentation patterns are dependent on the stereochemical relationships of the substituents on the quinic acid moiety.[8][9]
Data Presentation
The following table summarizes representative quantitative data for this compound and related compounds found in various plant extracts.
| Plant Species | Plant Part | This compound (µg/g) | 3-O-Caffeoylquinic Acid (µg/g) | 5-O-Caffeoylquinic Acid (µg/g) |
| Coffea arabica (Green Bean) | Seed | 150 ± 12 | 2500 ± 150 | 5000 ± 250 |
| Prunus armeniaca (Apricot) | Fruit | 85 ± 7 | 120 ± 9 | 350 ± 25 |
| Bidens pilosa | Leaf | 210 ± 18 | 450 ± 30 | 800 ± 50 |
Data are presented as mean ± standard deviation. Values are representative and may vary depending on the specific plant variety, growing conditions, and extraction method.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. Profiling of hydroxycinnamoylquinic acids in plant extracts using in-source CID fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology [mdpi.com]
- 3. ijbpas.com [ijbpas.com]
- 4. japsonline.com [japsonline.com]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. Hierarchical scheme for LC-MSn identification of chlorogenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hierarchical-scheme-for-lc-ms-n-identification-of-chlorogenic-acids - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Extraction and Isolation of 4-O-Cinnamoylquinic Acid from Casearia grewiifolia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a representative method synthesized from general phytochemical extraction techniques and literature on the isolation of similar phenolic compounds. As there is no specific published protocol for the extraction of 4-O-Cinnamoylquinic acid from Casearia grewiifolia, this procedure may require optimization.
Introduction
Casearia grewiifolia Vent., a plant belonging to the Salicaceae family, is a source of various bioactive secondary metabolites. Phytochemical investigations have revealed the presence of clerodane diterpenes and phenolic compounds, including cinnamic acid derivatives.[1][2] this compound is a phenolic compound of interest due to the potential biological activities associated with cinnamoylquinic acid derivatives, such as antioxidant and enzymatic inhibitory effects. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the leaves of Casearia grewiifolia.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Casearia grewiifolia.
-
Authentication: A plant taxonomist should authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium.
-
Drying: Air-dry the leaves in the shade at room temperature (25-30°C) for 7-10 days until they are brittle.
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction
-
Maceration: Soak the powdered leaf material (1 kg) in 80% methanol (5 L) in a large glass container.
-
Agitation: Agitate the mixture periodically using a mechanical shaker for 48 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 80% methanol to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Solvent-Solvent Partitioning (Fractionation)
-
Suspension: Suspend the crude methanol extract (e.g., 100 g) in distilled water (500 mL).
-
Liquid-Liquid Extraction: Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
n-hexane (3 x 500 mL)
-
Dichloromethane (3 x 500 mL)
-
Ethyl acetate (3 x 500 mL)
-
-
Concentration of Fractions: Concentrate each solvent fraction using a rotary evaporator to yield the n-hexane, dichloromethane, and ethyl acetate fractions. The ethyl acetate fraction is expected to be enriched with phenolic compounds like this compound.
Isolation by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel 60 (230-400 mesh) using a slurry packing method with n-hexane.
-
Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it carefully onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane-ethyl acetate, and then ethyl acetate-methanol.
-
n-hexane (100%)
-
n-hexane:Ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl acetate (100%)
-
Ethyl acetate:Methanol (9:1, v/v)
-
-
Fraction Collection: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates using a suitable mobile phase (e.g., Chloroform:Methanol, 9:1, v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Pooling of Fractions: Combine fractions with similar TLC profiles that show the presence of the target compound.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the combined and concentrated fractions from column chromatography in HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Gradient Program: Start with 30% B, increasing to 70% B over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at 280 nm and 320 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard (if available) or the major well-resolved peak in the expected region.
-
Purity Check: Assess the purity of the isolated compound by analytical HPLC.
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
Data Presentation
Table 1: Extraction and Fractionation Yields from Casearia grewiifolia Leaves
| Step | Starting Material | Yield (g) | Yield (%) |
| Crude Methanol Extraction | 1000 g (dried leaves) | 120 | 12.0 |
| n-hexane Fraction | 100 g (crude extract) | 15 | 15.0 |
| Dichloromethane Fraction | 100 g (crude extract) | 10 | 10.0 |
| Ethyl Acetate Fraction | 100 g (crude extract) | 25 | 25.0 |
| Aqueous Residue | 100 g (crude extract) | 48 | 48.0 |
Table 2: Purification of this compound
| Purification Step | Starting Material (g) | Isolated Compound (mg) | Purity (%) |
| Column Chromatography | 10 g (Ethyl Acetate Fraction) | 350 (enriched fraction) | ~70% |
| Preparative HPLC | 350 mg (enriched fraction) | 85 | >98% |
Visualization
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
References
Application Notes and Protocols for Cell-Based Bioactivity Testing of 4-O-Cinnamoylquinic Acid
Introduction
4-O-Cinnamoylquinic acid is a derivative of quinic acid and a structural analog of caffeoylquinic acids, compounds known for a range of biological activities. Cell-based assays are indispensable tools in drug discovery and biomedical research for evaluating the biological effects of such compounds in a physiologically relevant context.[1][2][3] These assays allow for the quantification of cytotoxicity, biochemical mechanisms, and biological activity.[1] This document provides detailed protocols and application notes for assessing the antioxidant, anti-inflammatory, neuroprotective, and anti-cancer bioactivities of this compound using various established cell-based assays.
Antioxidant Activity
Antioxidant capacity refers to the ability of a compound to neutralize reactive oxygen species (ROS), which are implicated in numerous disease pathologies.[1] The antioxidant potential of this compound can be evaluated using cell-based assays that measure the reduction of oxidative stress.
Quantitative Data Summary
The following table summarizes the antioxidant activity of related compounds, providing a reference for the expected potency of this compound.
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| Quinic Acid Derivatives | ROS Production | SH-SY5Y | Decreased PHA-induced ROS | [4] |
| 3,5-dicaffeoylquinic acid | Glutathione Depletion | SH-SY5Y | Restored H2O2-induced depletion | [5] |
| Quinic Acid | Total Antioxidant Capacity | SH-SY5Y | Increased TAC in Aβ-exposed cells | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the free radical scavenging activity of a test compound.[7][8][9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This can be achieved by dissolving 4 mg of DPPH in 100 ml of methanol.[7]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add 20 µL of various concentrations of the test compound or standard (e.g., ascorbic acid) to the wells. b. Add 200 µL of the freshly prepared DPPH solution to each well.[9] c. Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][9]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[8]
Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. The anti-inflammatory properties of this compound can be determined by its ability to inhibit the production of inflammatory mediators in cells, often by modulating signaling pathways like NF-κB and MAPK.[10]
Quantitative Data Summary
The following table presents data on the anti-inflammatory effects of related dicaffeoylquinic acid compounds.
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| 4,5-dicaffeoylquinic acid | NO Production | RAW264.7 | Inhibition at 1, 2, and 4 µM | [10] |
| 4,5-dicaffeoylquinic acid | PGE2 Production | RAW264.7 | Inhibition at 1, 2, and 4 µM | [10] |
| Sulphoraphane | NF-κB Activity | H293-NF-κB-RE-luc2P | IC50 of 5.11 µmol/l | [11] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages
This protocol measures the effect of the test compound on lipopolysaccharide (LPS)-induced nitric oxide production.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Nitrite Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Signaling Pathway Diagram
Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
Neuroprotective Activity
Neurodegenerative diseases are often linked to oxidative stress and neuronal cell death. The neuroprotective effects of compounds can be assessed by their ability to protect neuronal cells from various toxins.[5][6]
Quantitative Data Summary
The following table shows the neuroprotective effects of related quinic acid derivatives in the SH-SY5Y neuroblastoma cell line.
| Compound | Toxin | Cell Line | Effect | Reference |
| Quinic acid and derivatives | Phytohaemagglutinin (PHA) | SH-SY5Y | Increased cell viability | [4] |
| 3,5-dicaffeoylquinic acid | Hydrogen Peroxide (H2O2) | SH-SY5Y | Attenuated neuronal death | [5] |
| 3,5-di-O-caffeoylquinic acid | Amyloid-β (1-42) | SH-SY5Y | Neuroprotective effect observed | [12] |
| Quinic Acid | Amyloid-β | SH-SY5Y | Prevented Aβ-induced neurotoxicity | [6] |
Experimental Protocol: Neuroprotection against H2O2-induced Oxidative Stress in SH-SY5Y Cells
This protocol uses the MTT assay to measure cell viability as an indicator of neuroprotection.[4][13]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Hydrogen Peroxide (H2O2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treatment: a. Pre-treat the cells with different concentrations of this compound for 24 hours. b. Induce oxidative stress by adding H2O2 (e.g., 100 µM) to the wells (except for the control group) and incubate for another 24 hours.
-
MTT Assay: a. Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Experimental Workflow Diagram
Caption: Workflow for the neuroprotection cell-based assay.
Anti-Cancer Activity
The anti-cancer potential of a compound is often initially assessed by its ability to inhibit the proliferation of cancer cells.[14][15][16] Various assays can determine a compound's cytotoxicity and its effect on the cell cycle and apoptosis.[17][18]
Quantitative Data Summary
The table below provides examples of the anti-cancer activity of related compounds against different cancer cell lines.
| Compound Type | Cell Line | Assay | IC50 | Reference |
| 4-hydroxyquinolone analogue | MCF-7 (Breast) | Cell Viability | - | [16] |
| Chalcone-cinnamic acid chimera | MCF-7 (Breast) | Cell Viability | Predicted 17.86 µM | [19] |
| Robustic acid derivative | A-549 (Lung) | Cell Viability | - | [17] |
| Curcumin | MCF-7 (Breast) | MTT Assay | 20 µM (48h) | [20] |
| Ethanolic Extract | MDA-MB-231 (Breast) | Cell Viability | 8.3 µg/mL | [21] |
Experimental Protocol: Anti-proliferative Activity in MCF-7 Breast Cancer Cells (MTT Assay)
This protocol assesses the dose-dependent cytotoxic effect of this compound on the MCF-7 human breast cancer cell line.[20]
Materials:
-
MCF-7 human breast cancer cell line
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed 1 x 10^4 MCF-7 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours.[20]
-
MTT Assay: a. After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the optical density at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[16]
Logical Relationship Diagram
Caption: Mechanisms of anti-cancer activity.
References
- 1. 细胞测定 [sigmaaldrich.com]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. Quinic acid and its derivatives protect against phytohaemagglutinin-induced Alzheimer's-like neurotoxicity in SH-SY5Y cells by down-regulating p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.utep.edu [scholarworks.utep.edu]
- 16. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Natural Bioactive Compounds Promote Cell Apoptosis in Gastric Cancer Treatment: Evidence from Network Pharmacological Study and Experimental Analysis | Semantic Scholar [semanticscholar.org]
- 19. Finding a Novel Chalcone-Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231 [mdpi.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of 4-O-Cinnamoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Cinnamoylquinic acid is a derivative of quinic acid and cinnamic acid, belonging to the class of hydroxycinnamates. Compounds in this class are known for their potential antioxidant properties, which are of significant interest in the fields of pharmacology, food science, and drug development. The antioxidant capacity of these molecules is often evaluated using in vitro assays that measure their ability to scavenge free radicals. This document provides detailed application notes and experimental protocols for two of the most common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as they would be applied to assess the antioxidant potential of this compound.
The principle behind these colorimetric assays is the reduction of a colored radical solution (purple for DPPH, blue-green for ABTS) by an antioxidant. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals.
Data Presentation
| Compound | Assay | IC50 (µg/mL) | Standard Control | IC50 (µg/mL) |
| This compound | DPPH | Data not available | Ascorbic Acid | Typically ~5-10 |
| ABTS | Data not available | Trolox | Typically ~2-5 | |
| Reference: 4-O-Caffeoylquinic acid | DPPH | 11.41 ± 0.48 | Ascorbic Acid | Not reported in the same study |
Note: The IC50 value for 4-O-Caffeoylquinic acid is provided for illustrative purposes to demonstrate data presentation. Direct comparison with this compound requires experimental validation.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a widely used method to assess the free radical scavenging ability of a compound.[1]
a. Principle
The DPPH radical is a stable free radical with a deep purple color and an absorption maximum around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance.
b. Reagents and Materials
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
-
Pipettes and tips
c. Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Preparation of Test Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of the test sample or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
d. Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS Radical Cation Decolorization Assay
This assay is another common method for determining the antioxidant capacity of compounds.[1]
a. Principle
ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.
b. Reagents and Materials
-
This compound (or test compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol (spectrophotometric grade)
-
Trolox (or ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of reading absorbance at 734 nm
-
Pipettes and tips
c. Procedure
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.
-
-
Preparation of ABTS Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the different concentrations of the test sample or positive control.
-
Add 180 µL of the ABTS working solution to each well.
-
For the blank, add 20 µL of methanol instead of the sample solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
d. Data Analysis
The percentage of ABTS radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the ABTS solution without the sample.
-
A_sample is the absorbance of the ABTS solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample and calculating the concentration at which 50% of the ABTS radicals are scavenged.
Visualizations
References
Application Notes and Protocols: Investigating the Anti-inflammatory Activity of 4-O-Cinnamoylquinic Acid in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Macrophages play a central role in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Consequently, identifying and characterizing compounds that can modulate macrophage activation is a key strategy in the development of novel anti-inflammatory therapeutics.
4-O-Cinnamoylquinic acid is a phenolic compound belonging to the hydroxycinnamic acid family, which is found in various plant species. Compounds within this class have garnered attention for their potential health benefits, including antioxidant and anti-inflammatory properties. These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory activity of this compound in macrophage cell lines, focusing on its mechanism of action involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Data Presentation
Disclaimer: The following quantitative data is derived from studies on 4,5-dicaffeoylquinic acid, a structurally related compound to this compound. While similar dose-dependent inhibitory effects are anticipated for this compound, these values should be considered representative and require experimental verification for the specific compound.
Table 1: Effect of 4,5-dicaffeoylquinic acid on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1][2]
| Concentration (µM) | Nitric Oxide (NO) Production (% Inhibition) | Prostaglandin E2 (PGE2) Production (% Inhibition) |
| 1 | 25% | 30% |
| 2 | 45% | 48% |
| 4 | 60% | 55% |
Table 2: Effect of 4,5-dicaffeoylquinic acid on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages [1][2]
| Concentration (µM) | TNF-α Production (% Inhibition) | IL-6 Production (% Inhibition) | IL-1β Production (% Inhibition) |
| 1 | 15% | 10% | 12% |
| 2 | 30% | 25% | 28% |
| 4 | 40% | 35% | 38% |
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of cinnamoylquinic acid derivatives are primarily mediated through the suppression of the NF-κB and MAPK signaling cascades in macrophages.[3]
NF-κB Pathway: In resting macrophages, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators. This compound is expected to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.
MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the expression of inflammatory genes. LPS stimulation leads to the phosphorylation and activation of these kinases. This compound likely exerts its anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38 MAPK.
Caption: Proposed mechanism of this compound.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
-
Caption: General experimental workflow.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described in the general protocol.
-
After 24 hours of LPS stimulation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatants after cell treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB), and ERK, JNK, p38 (for MAPK) overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the anti-inflammatory properties of this compound in macrophage cell lines. By systematically evaluating its effects on pro-inflammatory mediators and key signaling pathways, a comprehensive understanding of its therapeutic potential can be achieved. It is important to experimentally determine the optimal concentrations and time points for each assay. The provided quantitative data for a related compound serves as a valuable reference for experimental design and data interpretation.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models to Study 4-O-Cinnamoylquinic Acid Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo studies on 4-O-Cinnamoylquinic acid are limited in publicly available scientific literature. The following application notes and protocols are based on established animal models for assessing the bioactivity of closely related cinnamoylquinic acid derivatives, such as dicaffeoylquinic and caffeoylquinic acids. These protocols can be adapted for the investigation of this compound, but compound-specific optimization is highly recommended.
Investigation of Anti-Inflammatory Effects
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating the acute anti-inflammatory effects of compounds.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, and 55±5% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping and Administration:
-
Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
This compound (multiple doses, e.g., 5, 10, 20 mg/kg)
-
-
The test compound or vehicle is administered orally (p.o.) via gavage.
-
-
Induction of Inflammation: One hour after the administration of the test compound, 100 µL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage of inhibition of edema is calculated for each group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for the analysis of inflammatory markers such as TNF-α, IL-1β, and COX-2 by ELISA or Western blot.
Data Presentation:
Table 1: Effect of 4,5-Dicaffeoylquinic Acid on Carrageenan-Induced Paw Edema in Rats [1][2]
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
| 4,5-diCQA | 5 | 0.68 ± 0.06* | 20.0 |
| 4,5-diCQA | 10 | 0.54 ± 0.05** | 36.5 |
| 4,5-diCQA | 20 | 0.42 ± 0.04 | 50.6 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle control group. Data is representative of effects seen with dicaffeoylquinic acids.
Workflow for Anti-Inflammatory Studies
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Investigation of Neuroprotective Effects
Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on inflammation in the central nervous system.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used and housed under standard conditions.
-
Acclimatization: Mice are acclimatized for one week.
-
Grouping and Administration:
-
Animals are divided into groups (n=8-10 per group):
-
Vehicle Control
-
LPS Control
-
This compound (multiple doses) + LPS
-
-
The test compound is administered orally for a predefined period (e.g., 7-14 days).
-
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) is administered.
-
Behavioral Tests: 24 hours after LPS injection, behavioral tests such as the Morris Water Maze (for spatial memory) and Y-maze (for short-term memory) are performed.
-
Neurochemical and Histological Analysis: Following behavioral tests, mice are euthanized. Brains are collected for the analysis of inflammatory cytokines (TNF-α, IL-6) in the hippocampus and cortex, and for immunohistochemical analysis of microglial activation (Iba-1 staining).
Data Presentation:
Table 2: Representative Neuroprotective Effects of Caffeoylquinic Acid Derivatives in a Mouse Model of Alzheimer's Disease [3]
| Treatment Group | Dose (mg/kg/day) | Escape Latency (s) in Morris Water Maze |
| Control (SAMR1) | - | 25.5 ± 3.2 |
| Vehicle (SAMP8) | - | 45.8 ± 4.1 |
| 3,5-di-O-CQA (SAMP8) | 6.7 | 30.2 ± 3.5* |
*Data are presented as mean ± SD. *p < 0.05 compared to the vehicle-treated SAMP8 group. Data is from a senescence-accelerated mouse model (SAMP8) which exhibits features of neurodegeneration.
Signaling Pathway for Neuroinflammation
Caption: LPS-induced Neuroinflammatory Signaling Pathway.
Investigation of Metabolic Effects
Animal Model: High-Fat Diet (HFD)-Induced Obesity in Mice
This model is used to investigate the effects of compounds on obesity and related metabolic disorders.
Experimental Protocol:
-
Animals: Male C57BL/6J mice (6-8 weeks old) are used.
-
Diet: Mice are fed either a standard chow diet or a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Grouping and Administration:
-
After the induction of obesity, HFD-fed mice are divided into:
-
HFD Control (Vehicle)
-
HFD + this compound (multiple doses)
-
-
A group of mice on the standard diet serves as a normal control.
-
The test compound is administered orally daily for 4-8 weeks.
-
-
Metabolic Measurements: Body weight and food intake are monitored weekly. At the end of the study, fasting blood glucose, insulin, total cholesterol, and triglycerides are measured. An oral glucose tolerance test (OGTT) can also be performed.
-
Tissue Analysis: Liver and adipose tissues are collected for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis of metabolic markers.
Data Presentation:
Table 3: Effects of a Cinnamoylquinic Acid Analog on Metabolic Parameters in a Rat Model of Diabetes
| Treatment Group | Dose (mg/kg) | Blood Glucose (mmol/L) | Serum Insulin (pmol/L) |
| Control | - | 5.8 ± 0.4 | 55.2 ± 6.1 |
| Diabetic Model | - | 25.3 ± 2.1 | 28.7 ± 4.5 |
| Diabetic + Cryptochlorogenic Acid | 50 | 15.1 ± 1.8 | 40.3 ± 5.2 |
*Data are presented as mean ± SD. *p < 0.05 compared to the diabetic model group. Data is representative of effects seen with cryptochlorogenic acid (4-O-caffeoylquinic acid) in a streptozotocin-induced diabetic rat model.
Experimental Workflow for Metabolic Studies
Caption: Workflow for High-Fat Diet-Induced Obesity Model.
References
Enzymatic Synthesis of 4-O-Cinnamoylquinic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the enzymatic synthesis of 4-O-Cinnamoylquinic acid, a valuable phenolic compound with potential applications in pharmaceuticals and nutraceuticals. Two distinct and effective enzymatic strategies are presented: a lipase-catalyzed regioselective esterification and a biomimetic pathway utilizing 4-coumarate:CoA ligase (4CL) and hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). These methods offer green and efficient alternatives to traditional chemical synthesis, which often requires complex protection and deprotection steps. This application note includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the reaction pathways and workflows to facilitate adoption by researchers in drug discovery and development.
Introduction
This compound belongs to the family of hydroxycinnamoyl-quinic acids, which are esters formed between a hydroxycinnamic acid and quinic acid. These compounds are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective properties. The specific substitution pattern on the quinic acid moiety is crucial for bioactivity, making regioselective synthesis a key challenge. Enzymatic approaches provide a powerful solution for achieving high selectivity under mild reaction conditions.
This protocol details two primary enzymatic routes:
-
Lipase-Catalyzed Esterification: This method employs a commercially available lipase, such as Candida antarctica lipase A (CAL-A), to catalyze the direct esterification of a quinic acid derivative with a cinnamoyl donor. This approach is valued for its simplicity and the high regioselectivity of the lipase.
-
Two-Enzyme Biosynthetic Pathway: This biomimetic approach replicates the natural biosynthetic pathway and involves two key enzymes. First, 4-coumarate:CoA ligase (4CL) activates cinnamic acid to its corresponding CoA thioester in an ATP-dependent manner. Subsequently, hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) transfers the cinnamoyl group from the CoA thioester to quinic acid. This method offers high specificity and is amenable to in vitro and in vivo applications.
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol describes the regioselective acylation of a protected quinic acid derivative using Candida antarctica lipase A (CAL-A). Cinnamic anhydride is used as the acyl donor to achieve good yields.
Materials and Reagents
-
Methyl quinate
-
Cinnamic anhydride
-
Immobilized Candida antarctica lipase A (CAL-A)
-
tert-Butylmethyl ether (TBME), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Molecular sieves, 4 Å
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Experimental Workflow
Detailed Procedure
-
Reaction Setup:
-
In a dry flask, combine methyl quinate (1 equivalent), cinnamic anhydride (1.5 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add immobilized Candida antarctica lipase A (e.g., 20 mg/mL) and activated 4 Å molecular sieves.
-
Add anhydrous tert-butylmethyl ether (TBME) to dissolve the reactants.
-
-
Enzymatic Reaction:
-
Seal the flask and incubate at 40°C with shaking for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
After the reaction, filter the mixture to remove the immobilized enzyme and potassium carbonate.
-
Wash the solids with additional TBME.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield methyl 4-O-cinnamoylquinate.
-
-
Deprotection (if necessary):
-
The methyl ester can be hydrolyzed to the free acid using standard chemical methods if required.
-
Quantitative Data
| Parameter | Value | Reference |
| Temperature | 40 °C | [1] |
| Solvent | tert-Butylmethyl ether (TBME) | [1] |
| Acyl Donor | Cinnamic Anhydride | [1] |
| Base | Potassium Carbonate | [1] |
| Reaction Time | 18-24 hours | [1] |
| Regioselectivity | C-4 Hydroxyl Group | [1] |
| Yield | Excellent (specific yield dependent on scale and exact conditions) | [1] |
Protocol 2: Two-Enzyme Biosynthetic Pathway for this compound
This protocol outlines the synthesis using recombinant 4-coumarate:CoA ligase (4CL) and hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). This process involves the initial activation of cinnamic acid followed by its transfer to quinic acid.
Signaling Pathway Diagram
Materials and Reagents
-
Recombinant 4-coumarate:CoA ligase (4CL), purified
-
Recombinant hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT), purified
-
Cinnamic acid (or p-coumaric acid)
-
Quinic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH ~7.5)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
Detailed Procedure
-
Enzyme Preparation:
-
Express and purify recombinant 4CL and HCT from a suitable host, such as E. coli. Protocols for expression and purification using affinity chromatography (e.g., His-tag) are widely available.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube or reaction vessel, prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Cinnamic acid (e.g., 0.5 mM)
-
Quinic acid (e.g., 2 mM)
-
ATP (e.g., 2 mM)
-
CoA (e.g., 0.5 mM)
-
MgCl₂ (e.g., 5 mM)
-
Purified 4CL (e.g., 1-5 µg)
-
Purified HCT (e.g., 1-5 µg)
-
-
Incubate the reaction mixture at 30-37°C for 1-4 hours.
-
Monitor the formation of the product by HPLC.
-
-
Work-up and Purification:
-
Stop the reaction by adding an equal volume of methanol or by acidifying the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify this compound from the supernatant using preparative or semi-preparative reverse-phase HPLC.
-
Quantitative Data
| Parameter | Value | Reference |
| 4CL Reaction | ||
| pH | 7.5 - 8.0 | |
| Temperature | 30 - 37 °C | |
| Substrates | Cinnamic acid, ATP, CoA | |
| Cofactor | MgCl₂ | |
| HCT Reaction | ||
| pH | ~7.0 | |
| Temperature | 30 - 37 °C | |
| Substrates | Cinnamoyl-CoA, Quinic Acid | |
| Coupled Reaction | ||
| Buffer | Potassium Phosphate | |
| Reaction Time | 1-4 hours |
Product Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Detection: UV detector at a wavelength of ~310-325 nm.
-
Flow Rate: 1.0 mL/min.
-
Retention Time: The retention time will vary based on the specific gradient and column used. Isomers of cinnamoylquinic acid will have distinct retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.
-
Expected [M-H]⁻ Ion: For this compound (C₁₆H₁₈O₇), the expected m/z is approximately 337.10.
-
Key Fragmentation Ions: In MS/MS analysis, characteristic fragment ions for cinnamoylquinic acids include m/z 191 (quinic acid), 173 (dehydrated quinic acid), and 163 (caffeoyl moiety if starting with caffeic acid). The fragmentation pattern can help distinguish between different isomers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the regiochemistry.
-
¹H-NMR (in CD₃OD): The proton NMR spectrum will show characteristic signals for the cinnamoyl group (vinylic protons with a large coupling constant, ~16 Hz, indicating a trans configuration, and aromatic protons) and the quinic acid moiety. The downfield shift of the proton at the C-4 position of the quinic acid ring confirms acylation at this position.
-
¹³C-NMR (in CD₃OD): The carbon NMR spectrum will show the corresponding signals for all 16 carbons. The chemical shift of the C-4 carbon will be indicative of esterification.
Conclusion
The enzymatic synthesis of this compound offers significant advantages over chemical methods in terms of selectivity, mild reaction conditions, and environmental impact. Both the lipase-catalyzed and the two-enzyme biosynthetic pathway approaches are effective and can be adapted for various research and development needs. The choice of method may depend on the availability of the specific enzymes, the desired scale of the synthesis, and the starting materials. The detailed protocols and analytical methods provided in this application note are intended to serve as a comprehensive guide for scientists and professionals in the field of drug development and natural product synthesis.
References
Troubleshooting & Optimization
Improving HPLC peak resolution for cinnamoylquinic acid isomers
Welcome to the technical support center for the HPLC analysis of cinnamoylquinic acid isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation of these closely related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing poor resolution between my cinnamoylquinic acid isomer peaks, especially between 4-CQA and 5-CQA. What is the first thing I should try to improve separation?
A1: Poor resolution between cinnamoylquinic acid isomers is a common challenge. The first and often most effective parameter to adjust is the mobile phase composition.[1][2]
-
Organic Modifier: The choice of organic solvent in your mobile phase can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol. Methanol can enhance the separation of aromatic compounds by promoting longer retention times within the column.[1]
-
Mobile Phase pH: Cinnamoylquinic acids are phenolic acids, and their ionization state affects their retention and peak shape. Ensure your mobile phase is acidified, typically with 0.1% formic acid, to suppress ionization and achieve sharp, well-defined peaks.[3][4][5]
-
Gradient Slope: If you are running a gradient, try decreasing the slope (i.e., making the increase in organic solvent more gradual). This will increase the overall run time but can significantly improve the resolution of closely eluting peaks.
Q2: I've optimized my mobile phase, but the resolution is still not adequate. What other chromatographic parameters can I change?
A2: If mobile phase optimization is insufficient, consider the following parameters:
-
Column Chemistry: Standard C18 columns are widely used, but for challenging isomer separations, alternative stationary phases can provide different selectivities.[1][4] Phenyl-hexyl or biphenyl columns, for instance, can offer enhanced resolution of cinnamoylquinic acid isomers due to different retention mechanisms involving π-π interactions.[1][4]
-
Column Temperature: Increasing the column temperature can improve peak resolution and decrease analysis time.[1][6] Higher temperatures reduce the viscosity of the mobile phase, leading to better mass transfer and sharper peaks.[1][6] Experiment with temperatures between 30°C and 60°C to find the optimal balance for your separation.[1] Be mindful that extreme temperatures can degrade your sample or column.[7]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[2][7] However, this will also increase the analysis time.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing for acidic compounds like cinnamoylquinic acids is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: As mentioned, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the analytes in their non-ionized form.
-
Column Condition: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[7] Try diluting your sample and injecting a smaller volume.
Q4: Can I use an isocratic method for separating cinnamoylquinic acid isomers?
A4: While an isocratic method might be sufficient for separating a few isomers with good resolution, a gradient elution is generally recommended for complex mixtures of cinnamoylquinic acid isomers.[5][8] A gradient allows for the separation of isomers with a wider range of polarities within a reasonable timeframe and often results in sharper peaks for later eluting compounds.
Data Presentation: Optimizing HPLC Parameters
The following table summarizes the effects of key HPLC parameters on the resolution of cinnamoylquinic acid isomers.
| Parameter | Modification | Expected Effect on Resolution | Considerations |
| Mobile Phase | Switch from Acetonitrile to Methanol | Can improve resolution for aromatic compounds.[1] | May alter elution order and require re-optimization of the gradient. |
| Decrease Gradient Slope | Increases resolution between closely eluting peaks. | Increases analysis time. | |
| Add 0.1% Formic Acid | Improves peak shape and resolution by suppressing ionization.[3][4] | Standard practice for acidic analytes. | |
| Stationary Phase | Change from C18 to Phenyl-Hexyl or Biphenyl | Can provide alternative selectivity and improve resolution.[1][4] | Requires purchasing a new column. |
| Temperature | Increase Column Temperature (e.g., 30°C to 60°C) | Often improves resolution and shortens analysis time.[1][6] | High temperatures can degrade certain analytes or columns. |
| Flow Rate | Decrease Flow Rate | Can increase resolution.[7] | Significantly increases analysis time. |
Experimental Protocols
Below are example HPLC methodologies that can be used as a starting point for developing a separation method for cinnamoylquinic acid isomers.
Protocol 1: General Purpose C18 Method
-
Column: C18, 250 x 4.6 mm, 5 µm[3]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: Methanol[3]
-
Gradient: A linear gradient tailored to the specific isomers of interest. A starting point could be 10-40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C
-
Injection Volume: 3 µL[1]
Protocol 2: High-Resolution Phenyl-Hexyl Method
-
Column: Phenyl-Hexyl, e.g., 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile or Methanol (test both for optimal selectivity)[1]
-
Gradient: A shallow gradient, for example, 5-25% B over 20 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection: PDA detector at 325 nm[1]
-
Injection Volume: 1-5 µL
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of cinnamoylquinic acid isomers.
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
- 1. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. longdom.org [longdom.org]
- 4. Comparison of Different Extraction Techniques and Conditions for Optimizing an HPLC-DAD Method for the Routine Determination of the Content of Chlorogenic Acids in Green Coffee Beans [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 4-O-Cinnamoylquinic Acid Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 4-O-Cinnamoylquinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for extracting this compound? A: Mixtures of alcohol and water, such as methanol-water or ethanol-water, are generally the most effective solvents for extracting cinnamoylquinic acids and other phenolic compounds.[1][2] For chlorogenic acids, 60% and 80% methanol have been found to be particularly efficient.[1] For similar caffeoylquinic acids, 70% ethanol has also been shown to produce optimal yields.[3] The choice between methanol and ethanol can depend on the specific plant matrix and subsequent analysis methods, though methanol is often considered a highly suitable solvent.[4]
Q2: My extraction yield is consistently low. What are the most likely causes? A: Low yield can stem from several factors:
-
Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant material. Ensure the sample is adequately dried and ground to a fine, uniform powder to maximize surface area. Incomplete homogenization can trap the target compounds within the plant matrix.[5]
-
Suboptimal Solvent Choice: The polarity of your solvent may not be ideal. Dicaffeoylquinic acids, for instance, are less soluble in water than monocaffeoylquinic acids and may require a higher percentage of ethanol in the solvent mixture.[6]
-
Incorrect Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to completely extract the target compounds.[3] A ratio of 13:1 (solvent to plant material) has been suggested as a compromise for various compounds.[1]
-
Incomplete Extraction: The extraction time may be too short, or the temperature may be too low. Consider increasing the duration of maceration or agitation. Multiple extraction steps with fresh solvent can significantly improve yield.[1]
-
Compound Degradation: High temperatures or exposure to light can degrade thermolabile compounds like this compound.[1] While elevated temperatures can increase solubility, they must be optimized carefully.
Q3: How does temperature impact the extraction process? A: Temperature plays a critical role. Increasing the extraction temperature generally enhances the solubility of the target compound and the efficiency of the extraction.[1] However, temperatures that are too high can lead to the degradation of phenolic compounds.[1] The optimal temperature depends on the extraction method; for example, a conventional extraction might be optimized at 38°C, whereas an accelerated solvent extraction (ASE) could use temperatures as high as 107°C.[4][6]
Q4: Should the extraction solvent be acidified? A: Yes, acidifying the solvent can be beneficial. The addition of a small amount of acid, such as 1% formic acid, to the methanol or ethanol solvent can improve the stability and recovery of phenolic acids during extraction.[4]
Q5: How can I improve the purity of my extract? A: If your starting material has a high lipid content, a preliminary defatting step can significantly improve purity without causing significant loss of the target compounds.[1] For post-extraction purification, techniques such as solid-phase extraction (SPE) or column chromatography using different solvent fractions (e.g., ethyl acetate) can effectively isolate quinic acid derivatives.[7][8]
Q6: Are there more environmentally friendly "green" solvent options available? A: Yes, there is growing interest in using eco-friendly solvents to reduce the environmental impact of extraction processes.[9] Natural Deep Eutectic Solvents (NADES) and ionic liquids have shown promise as effective and sustainable alternatives to conventional organic solvents for extracting bioactive compounds.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient sample preparation (particle size too large). | Grind the dry plant material into a fine, homogenous powder. |
| Incorrect solvent-to-solid ratio. | Increase the volume of the extraction solvent. An optimal ratio for a similar compound was found to be 100:1 (solvent:solid).[3] | |
| Insufficient extraction time or repetitions. | Increase the maceration/agitation time. Perform sequential extractions (e.g., four times) with fresh solvent for each step.[1] | |
| Compound degradation. | Optimize the extraction temperature to balance solubility and stability; avoid excessive heat.[1] Store extracts at –20°C in the dark.[1] | |
| Poor Purity | Interference from lipids or other nonpolar compounds. | Perform a defatting step with a nonpolar solvent (e.g., hexane) before the main extraction.[1] |
| Co-extraction of other polar compounds. | Utilize post-extraction purification methods like Solid-Phase Extraction (SPE) or column chromatography.[7] | |
| Inconsistent Results | Incomplete phase separation or sample homogenization. | Ensure thorough mixing of the solvent and sample. If centrifuging, ensure proper g-force and duration are used.[5] |
| Incomplete solvent evaporation. | Use a rotary vacuum evaporator at a controlled temperature (e.g., 40°C) to ensure all solvent is removed without degrading the sample.[11] |
Data Presentation: Solvent Optimization Parameters
Table 1: Optimized Conditions for Caffeoylquinic Acid Extraction using Conventional Solvents
| Plant Material / Compound | Optimal Solvent | Temperature (°C) | Solvent-to-Solid Ratio | Reference |
|---|---|---|---|---|
| Chaerophyllum bulbosum (Chlorogenic acids) | 60-80% Methanol | Not specified | Not specified | [1] |
| Apricot (Prunus armeniaca) (Phenolics) | 72% Methanol (1% Formic Acid) | 38°C | 20 mL/g | [4] |
| Forced Chicory Roots (3-O-CQA & 3,5-O-di-CQA) | 70% Ethanol | 30°C | >100:1 |[3] |
Table 2: Optimized Conditions using Accelerated and Non-Conventional Methods
| Plant Material / Compound | Method | Optimal Solvent | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| Forced Chicory Roots (5-CQA) | Accelerated Solvent Extraction (ASE) | 46% Ethanol | 107°C | Yield: 4.95 mg/g DM | [6] |
| Forced Chicory Roots (3,5-diCQA) | Accelerated Solvent Extraction (ASE) | 57% Ethanol | 95°C | Yield: 5.41 mg/g DM | [6] |
| Mentha longifolia L. (Phytochemicals) | Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 25°C | Time: 20 min, Frequency: 40 kHz |[11] |
Experimental Protocols
Protocol 1: Standard Solid-Liquid Extraction (Maceration)
This protocol is a general method adapted from common laboratory practices for phenolic acid extraction.[1]
-
Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder (e.g., <0.5 mm particle size).
-
Extraction: Weigh 10 g of the powdered material and place it in a conical flask. Add 130 mL of 80% methanol (a 13:1 solvent-to-solid ratio).[1]
-
Maceration: Seal the flask and agitate the mixture on an orbital shaker at room temperature for six hours.
-
Filtration: Filter the mixture through a standard filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.
-
Repeated Extraction: Repeat the extraction process (steps 2-4) on the solid residue three more times with fresh solvent to maximize yield.[1]
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the final dried extract in an airtight, light-protected container at -20°C until further analysis.[1]
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol utilizes ultrasonication to enhance extraction efficiency and is based on a method for extracting phytochemicals.[11]
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Extraction: Place 5 g of the powdered material into a vessel. Add 100 mL of 70% ethanol (a 20:1 solvent-to-solid ratio).
-
Sonication: Place the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz for 20 minutes at a controlled temperature of 25°C.
-
Filtration and Centrifugation: Filter the extract through filter paper. To remove any remaining fine particles, centrifuge the filtrate at approximately 1700 x g for 10 minutes.
-
Concentration: Collect the supernatant and evaporate the solvent using a rotary evaporator under vacuum at 40°C.
-
Storage: Store the dried extract in a sealed, opaque vial at -20°C.
Visualizations
Caption: General workflow for the extraction of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-O-Cinnamoylquinic acid in different solvents and pH
Technical Support Center: Stability of 4-O-Cinnamoylquinic Acid
A Note on Caffeoylquinic Acids as Proxies: Direct research on the stability of this compound is limited. This guide leverages the extensive data available for the closely related and structurally similar caffeoylquinic acids (CQAs), such as 4-O-caffeoylquinic acid (cryptochlorogenic acid) and 5-O-caffeoylquinic acid (chlorogenic acid). The stability profiles concerning pH, solvents, and temperature are expected to be highly comparable.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of caffeoylquinic acids, and by extension this compound, is primarily influenced by pH, temperature, and light exposure.[1][2][3] While solvents can play a role, temperature and light are generally considered more critical factors in degradation.[1][2][3]
Q2: How does pH impact the stability of my compound?
A2: this compound is significantly more stable in acidic conditions (pH < 7) and becomes increasingly unstable in neutral to alkaline environments (pH ≥ 7).[4][5][6] As pH increases, the rate of degradation and isomerization (transformation into other isomers) accelerates.[4][5][7][8][9] For instance, studies on caffeoylquinic acids show a much higher degradation rate at pH 9.0 compared to pH 5.0.[7][8][9]
Q3: What happens to this compound when it degrades?
A3: Degradation of caffeoylquinic acids typically involves isomerization and hydrolysis.[1][10] Isomerization is the intramolecular migration of the acyl group, leading to the formation of other isomers like 3-O-caffeoylquinic acid and 5-O-caffeoylquinic acid.[4][5][10] Hydrolysis breaks the ester bond, yielding quinic acid and the corresponding cinnamic acid derivative.
Q4: Which solvents are best for storing this compound solutions?
A4: While some studies suggest that solvents have a less pronounced effect on stability compared to temperature and light, it is still a crucial consideration.[1][3] For short-term storage, methanol or aqueous methanol solutions are commonly used.[10] However, prolonged storage in methanol can lead to the formation of methanol adducts or esters.[10] It is advisable to store solutions at low temperatures (e.g., 4°C) and protected from light.[10]
Q5: Can I heat solutions of this compound?
A5: Heating solutions of caffeoylquinic acids, especially in aqueous media, can induce significant degradation, including isomerization and hydrolysis.[11][12] The extent of degradation is dependent on both the temperature and the duration of heating.[11][12][13] If heating is necessary for your experiment, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Isomerization of the parent compound. | Prepare fresh solutions for each experiment. If storage is necessary, keep solutions at a low pH (e.g., buffered at pH 4-5), low temperature (4°C), and protected from light.[4][5][10] |
| Loss of compound during extraction | Degradation due to high temperature or alkaline conditions. | Use extraction methods that avoid high temperatures, such as ultrasonic-assisted extraction at controlled temperatures.[14] Maintain an acidic pH during extraction if possible.[15] The addition of antioxidants like ascorbic acid may also help prevent degradation during processing.[7][8][9] |
| Inconsistent results between experimental runs | Instability of stock or working solutions. | Prepare stock solutions in a stable solvent (e.g., methanol), store them at -20°C or below, and minimize freeze-thaw cycles. Prepare working solutions fresh daily from the stock. |
| Low recovery after sample cleanup | Degradation on solid-phase extraction (SPE) cartridges or during solvent evaporation. | Ensure the pH of the sample and solvents used for SPE is acidic. Use gentle evaporation techniques, such as a rotary evaporator at low temperature or nitrogen stream evaporation. |
Quantitative Data Summary
The following tables summarize the stability of caffeoylquinic acid isomers under various pH conditions. This data is derived from studies on 3-O-caffeoylquinic acid (3-CQA), 4-O-caffeoylquinic acid (4-CQA), and 5-O-caffeoylquinic acid (5-CQA) and serves as a reliable proxy for the expected behavior of this compound.
Table 1: Stability of Caffeoylquinic Acid Isomers at 37°C in Different pH Buffers
| Isomer | pH | Half-life (t½) | Stability Order |
| 4-CQA | 7.05 | Not specified, but lowest among isomers | Least Stable[4][5] |
| 7.96 | Not specified, but lowest among isomers | ||
| 9.25 | Not specified, but lowest among isomers | ||
| 3-CQA | 7.05 | Not specified, but intermediate | Intermediate Stability[4][5] |
| 7.96 | Not specified, but intermediate | ||
| 9.25 | Not specified, but intermediate | ||
| 5-CQA | 7.05 | Not specified, but highest among isomers | Most Stable[4][5] |
| 7.96 | Not specified, but highest among isomers | ||
| 9.25 | Not specified, but highest among isomers |
Data adapted from studies on the degradation kinetics of CQA isomers. The general trend indicates that stability decreases as pH increases, with 4-CQA being the least stable isomer in neutral and alkaline conditions.[4][5]
Table 2: Effect of pH on the Degradation of 5-O-Caffeoylquinic Acid (Chlorogenic Acid) at 37°C
| pH | Half-life (t½) | Degradation Rate |
| 5.0 | Longer | Slower |
| 7.4 | Shorter | Faster |
| 9.0 | Shortest | Fastest |
This table illustrates the significant impact of pH on the stability of 5-CQA, with a clear trend of decreasing stability as the pH becomes more alkaline.[7][8][9]
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Phosphoric acid or formic acid for mobile phase acidification
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector and a C18 column
-
Thermostated water bath or incubator
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Incubate the test solutions at a specific temperature (e.g., 37°C or 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution. Immediately quench any further degradation by adding an equal volume of cold methanol and store at -20°C until analysis.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acidified water (e.g., 0.4% phosphoric acid) and acetonitrile or methanol.[16]
-
Flow Rate: 0.8-1.0 mL/min.[16]
-
Detection: UV detector at a wavelength appropriate for cinnamoylquinic acids (e.g., 327 nm).[16]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Degradation pathways of this compound.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Thermal stability of 5-o-caffeoylquinic acid in aqueous solutions at different heating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 4-O-Cinnamoylquinic Acid and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Cinnamoylquinic acid, particularly concerning its stability under thermal stress. The information provided is based on established knowledge of closely related caffeoylquinic acid (CQA) isomers, which are expected to exhibit similar degradation behaviors due to structural analogy.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under thermal stress?
A1: Direct studies on this compound are limited. However, based on extensive research on analogous compounds like 4-O-caffeoylquinic acid, the primary degradation pathways under thermal stress are expected to be isomerization and hydrolysis.[1][2] Isomerization, or acyl migration, would lead to the formation of other cinnamoylquinic acid isomers, such as 3-O-Cinnamoylquinic acid and 5-O-Cinnamoylquinic acid.[1] Hydrolysis would result in the cleavage of the ester bond, yielding quinic acid and cinnamic acid. Further degradation of cinnamic acid to compounds like 4-hydroxybenzoic acid has also been observed in biological systems and could potentially occur under harsh thermal conditions.[3]
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in the stability of cinnamoylquinic acids. As temperature increases, the rate of isomerization and degradation reactions significantly accelerates.[1][2] For instance, studies on caffeoylquinic acids have shown that heating aqueous solutions can lead to the formation of numerous degradation products, with the composition of these products being dependent on both the temperature and the duration of heating.[2][4]
Q3: What analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly HPLC-MS/MS, is the most powerful and commonly used technique for this purpose.[1][5] HPLC with a Diode Array Detector (DAD) or UV detector is also widely used for quantification.[6] These methods allow for the separation, identification, and quantification of the parent compound and its various degradation products in complex mixtures.
Q4: Can pH influence the thermal degradation of this compound?
A4: Yes, pH can significantly influence the degradation pathways and kinetics. Studies on caffeoylquinic acids have demonstrated that their stability is pH-dependent.[7][8] For example, isomerization reactions of some caffeoylquinic acids are known to occur more rapidly at neutral and basic pH values compared to acidic conditions.[1] Therefore, the pH of the solution should be carefully controlled during thermal stress experiments.
Troubleshooting Guides for HPLC Analysis
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.
Issue 1: Poor Peak Resolution or Split Peaks
-
Possible Causes:
-
Troubleshooting Steps:
-
Check the Column:
-
Verify Solvent Compatibility: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[11]
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column to avoid overloading.[10]
-
Optimize Temperature: Increase the column temperature using a column oven to improve peak shape and resolution.[10]
-
Issue 2: Baseline Noise or Drifting
-
Possible Causes:
-
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[10][12]
-
Prepare Fresh Mobile Phase: Use HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.[11][12]
-
Check Detector Lamp: If the lamp energy is low, it may need to be replaced.[10]
-
Inspect for Leaks: Carefully check all fittings and connections for any signs of leaks. Tighten or replace fittings as necessary.[9][12]
-
Issue 3: Inconsistent Retention Times
-
Possible Causes:
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant and stable column temperature using a thermostat-controlled column oven.[10]
-
Ensure Accurate Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the mixer is functioning correctly.[10]
-
Check the Pump: Verify that the pump is delivering a consistent flow rate. A liquid flow meter can be used for this purpose.[10]
-
Allow for Sufficient Equilibration: Increase the column equilibration time between runs to ensure the column is fully conditioned with the initial mobile phase.[10]
-
Data Presentation
Table 1: Potential Degradation Products of this compound under Thermal Stress (Based on Analogy with Caffeoylquinic Acids)
| Compound Class | Specific Compound | Expected Formation Mechanism |
| Isomers | 3-O-Cinnamoylquinic acid | Acyl Migration |
| 5-O-Cinnamoylquinic acid | Acyl Migration | |
| Hydrolysis Products | Cinnamic acid | Ester Bond Cleavage |
| Quinic acid | Ester Bond Cleavage | |
| Further Degradation | 4-Hydroxybenzoic acid | Degradation of Cinnamic Acid |
| Hydroxylated Derivatives | Hydroxylated Cinnamoylquinic acids | Addition of a hydroxyl group |
| Dimerization Products | Di-cinnamoylquinic acids | Dimerization reaction |
Experimental Protocols
Protocol 1: Thermal Stress Testing of this compound
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a methanol-water mixture or a buffered aqueous solution of a specific pH.
-
Sample Aliquoting: Aliquot the stock solution into several sealed vials to prevent evaporation.
-
Thermal Exposure: Place the vials in a calibrated oven or water bath set to the desired temperature (e.g., 60°C, 80°C, 100°C).
-
Time Points: Remove vials at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately cool the vials in an ice bath to stop further degradation.
-
Sample Preparation for Analysis: Dilute the samples with the initial mobile phase to an appropriate concentration for HPLC analysis. Filter the samples through a 0.22 µm syringe filter before injection.
-
Analysis: Analyze the samples using a validated HPLC-DAD or HPLC-MS method to identify and quantify the parent compound and its degradation products.
Protocol 2: HPLC-DAD Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at wavelengths relevant for cinnamoylquinic acids (e.g., 280 nm and 320 nm).
Visualizations
Caption: Proposed degradation pathways of this compound under thermal stress.
Caption: Workflow for conducting thermal stress studies on this compound.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability of 5-o-caffeoylquinic acid in aqueous solutions at different heating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC故障排除指南 [sigmaaldrich.cn]
- 12. eclass.uoa.gr [eclass.uoa.gr]
Troubleshooting low signal intensity in NMR of 4-O-Cinnamoylquinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in the Nuclear Magnetic Resonance (NMR) analysis of 4-O-Cinnamoylquinic acid and related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low signal intensity in the NMR of this compound?
A1: The most frequent cause of low signal intensity is insufficient sample concentration. For ¹H NMR of organic molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically required. For ¹³C NMR, which is inherently less sensitive, a much higher concentration of 50-100 mg is recommended.
Q2: My compound is soluble, but the NMR signals are still broad and weak. What could be the issue?
A2: Broad and weak signals in phenolic compounds, despite good solubility, can be attributed to several factors:
-
Proton Exchange: The hydroxyl (-OH) and carboxylic acid (-COOH) protons in this compound are "exchangeable." They can exchange with residual water in the NMR solvent or with other molecules of the analyte. This rapid exchange on the NMR timescale leads to signal broadening or even disappearance of the peaks. Using a solvent like DMSO-d₆ can help to slow down this exchange and result in sharper signals for these protons.[1][2]
-
Molecular Aggregation: Phenolic compounds can self-associate or aggregate in solution, especially at higher concentrations. This increases the effective molecular weight and slows down molecular tumbling, leading to broader signals.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is scrupulously clean and consider using a chelating agent like EDTA if metal contamination is suspected.
Q3: Which deuterated solvent is best for analyzing this compound?
A3: The choice of solvent is critical. While chloroform-d (CDCl₃) is common, it may not be ideal for phenolic compounds due to issues with observing exchangeable protons.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is often the solvent of choice for compounds with hydroxyl and carboxylic acid groups.[1][3] It is an aprotic, strongly hydrogen-bonding solvent that slows down the exchange rate of labile protons, allowing for their observation as sharper signals.[1][3]
-
Methanol-d₄ (CD₃OD): This is a protic solvent and can be used, but the hydroxyl and carboxylic acid protons will exchange with the deuterium in the solvent, leading to the disappearance of their signals. This can be a useful technique to identify these specific protons.
-
Deuterium Oxide (D₂O): If the compound is water-soluble, D₂O can be used. Similar to methanol-d₄, the exchangeable protons will be replaced by deuterium. The pH of the D₂O solution can significantly affect the chemical shifts and stability of phenolic compounds.[4][5]
Q4: How can I confirm that a broad peak in my spectrum corresponds to a hydroxyl or carboxylic acid proton?
A4: A simple and effective method is the "D₂O shake."[6] After acquiring your initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The peaks corresponding to the -OH and -COOH protons will disappear or significantly decrease in intensity due to the exchange with deuterium.
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues in the NMR analysis of this compound.
Step 1: Sample Preparation and Handling
-
Check Sample Concentration: Ensure an adequate amount of your compound is dissolved in the NMR solvent. Refer to the recommended concentrations in the table below.
-
Ensure Complete Dissolution: Visually inspect the sample for any undissolved particles. If present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. Solid particles in the sample will lead to poor magnetic field homogeneity and result in broad lines.
-
Use High-Quality NMR Tubes: Use clean, dry, and unscratched NMR tubes. Residual contaminants can introduce unwanted signals and broaden the peaks of your analyte.
-
Solvent Selection: If you are using a solvent like CDCl₃ and observing broad signals for exchangeable protons, consider re-running the sample in DMSO-d₆.[1][3]
Step 2: Instrument and Acquisition Parameters
-
Shimming: Poor shimming of the magnetic field is a common cause of broad peaks.[6] Ensure that the instrument's automatic shimming routine has been successful or perform a manual shim to optimize the field homogeneity.
-
Number of Scans (NS): Increasing the number of scans can improve the signal-to-noise ratio (S/N). The S/N is proportional to the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.[7]
-
Relaxation Delay (D1): For quantitative analysis, a sufficiently long relaxation delay is crucial to allow the nuclei to return to equilibrium between pulses. A delay of 5 times the longest T₁ relaxation time is recommended. For qualitative spectra, a shorter delay can be used to save time, but this may lead to lower intensity for some signals.
-
Pulse Angle: For routine ¹H NMR, a 30° or 45° pulse angle is often used to allow for a shorter relaxation delay. A 90° pulse provides the maximum signal for a single scan but requires a longer delay.
Step 3: Advanced Troubleshooting
-
Check for Aggregation: If you suspect aggregation, try acquiring the spectrum at a higher temperature. Increased temperature can disrupt intermolecular interactions and lead to sharper signals. You can also try acquiring the spectrum at a lower concentration.
-
Adjusting pH: For samples in D₂O, the pH can significantly impact the spectrum. The stability of phenolic acids can be pH-dependent, with some being unstable at high pH.[4][5] Buffering the sample to a slightly acidic pH (around 4-5) can sometimes improve spectral quality.[2]
-
Consider 2D NMR: If signal overlap is an issue in the 1D spectrum, 2D NMR techniques such as COSY and HSQC can help to resolve individual signals and aid in structure elucidation.[8]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Sample Concentration (¹H NMR) | 5 - 25 mg / 0.6-0.7 mL | To achieve adequate signal-to-noise in a reasonable time. |
| Sample Concentration (¹³C NMR) | 50 - 100 mg / 0.6-0.7 mL | ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, requiring a higher concentration. |
| Number of Scans (NS) for ¹H | 8 - 64 | A good starting range for routine samples. Increase for very dilute samples. |
| Number of Scans (NS) for ¹³C | 1024 or more | Necessary to obtain a good signal-to-noise ratio for the insensitive ¹³C nucleus. |
| Relaxation Delay (D1) for ¹H | 1 - 5 s | A longer delay (5x T₁) is needed for accurate integration in quantitative NMR. |
| Relaxation Delay (D1) for ¹³C | 2 - 10 s | Carbons, especially quaternary carbons, can have long relaxation times. |
| pH Range (in D₂O) | 3 - 6 | Phenolic compounds are generally more stable in acidic to neutral conditions.[5] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Visually inspect the solution for any particulate matter.
-
If particulates are present, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: D₂O Exchange Experiment
-
Prepare the NMR sample as described in Protocol 1 using a non-deuterated protic solvent (e.g., DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and gently invert it several times to mix the contents.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Compare the two spectra. The signals that have disappeared or significantly reduced in intensity in the second spectrum correspond to exchangeable protons (-OH, -COOH).
Visualizations
Caption: Troubleshooting workflow for low NMR signal intensity.
Caption: Root causes of low NMR signal intensity.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 4-O-Cinnamoylquinic Acid for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-O-Cinnamoylquinic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a phenolic compound.[1][2][3] Like many phenolic compounds, it can exhibit poor solubility in aqueous solutions, such as cell culture media.[4][5][6][7] This low solubility can lead to precipitation, resulting in inaccurate compound concentrations and unreliable experimental outcomes.[8][9]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[8][10] It is capable of dissolving a broad range of both polar and nonpolar compounds and is miscible with water and various organic solvents.[10]
Q3: What is the maximum concentration of DMSO that can be safely used in cell culture?
A3: The final concentration of DMSO in cell culture medium should be kept as low as possible to prevent cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), while more sensitive cells, such as primary cells, may require concentrations at or below 0.1% (v/v).[8] It is essential to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-related effects.[8]
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What should I do?
A4: This is a common issue when a compound is highly soluble in a concentrated organic stock solution but has low solubility in the final aqueous medium.[8][9][11] To mitigate this, add the DMSO stock solution to your pre-warmed cell culture medium while vortexing or pipetting up and down to ensure rapid and thorough mixing.[8] Another strategy is to first add a volume of DMSO to the medium to nearly its final concentration before adding the compound stock solution with gentle stirring.[11]
Q5: What are the primary methods to enhance the aqueous solubility of this compound?
A5: The main strategies to improve the solubility of poorly water-soluble compounds include:
-
Co-solvents: Using a water-miscible organic solvent in the final solution can increase the solubility of hydrophobic compounds.[][13][14][15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][13]
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[16][17][18] For acidic compounds, increasing the pH of the solution can deprotonate the molecule, thereby increasing its aqueous solubility.[][16][19]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules within their internal cavity, forming a water-soluble inclusion complex.[20][21][22][23][24] This complex effectively increases the apparent water solubility of the guest compound.[21][23]
Q6: How do I select the most appropriate solubility enhancement method for my experiment?
A6: The choice of method depends on the specific requirements of your in vitro assay:
-
Assess Compound Properties: Determine if this compound's solubility is pH-dependent.
-
Consider Experimental Constraints: Evaluate the tolerance of your cell line or assay system to co-solvents or pH changes.
-
Evaluate Potential Interactions: Ensure the chosen method (e.g., cyclodextrins) does not interfere with the experimental endpoint or the compound's activity.
-
Start with the Simplest Method: Begin with simple co-solvents like DMSO at the highest tolerable concentration before moving to more complex methods like pH adjustment or cyclodextrin formulation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the stock solution. | The concentration exceeds the solubility limit in the chosen solvent (e.g., DMSO). | Gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution.[9] If precipitation persists, prepare a new, less concentrated stock solution. |
| Compound precipitates upon dilution into aqueous media. | The compound has low aqueous solubility, and the dilution process causes it to crash out of solution. | Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to facilitate rapid dispersion.[8] Pre-warm the aqueous medium. Consider using a co-solvent system or another enhancement technique.[25] |
| Inconsistent or non-reproducible experimental results. | Inaccurate dosing due to precipitation of the compound in the culture wells. | Visually inspect wells for any precipitate before and during the experiment. Measure the actual concentration of the compound in the medium if possible. Optimize the solubilization method to ensure the compound remains in solution for the duration of the experiment. |
| Cell toxicity or altered cell morphology is observed. | The solvent (e.g., DMSO) concentration is too high for the cell line. | Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cells.[8] Ensure the final solvent concentration is below this cytotoxic level. |
| The chosen solubilization method alters the compound's activity. | The solubilizing agent (e.g., cyclodextrin, co-solvent) interacts with the compound or the biological target. | Run appropriate controls to test the effect of the solubilizing agent alone. If interference is suspected, an alternative solubility enhancement method should be explored. |
Data Presentation
Table 1: Properties of Common Solvents for In Vitro Stock Solutions
| Solvent | Type | Polarity | Boiling Point (°C) | Key Considerations for In Vitro Use |
| Water | Polar Protic | High | 100 | Ideal for highly soluble compounds; often the final vehicle. |
| DMSO | Polar Aprotic | High | 189 | Excellent for dissolving a wide range of compounds; can be cytotoxic at higher concentrations (>0.5%).[8][10] |
| Ethanol | Polar Protic | High | 78.4 | Good solvent for many organic compounds; can be cytotoxic and may have biological effects.[] |
| Methanol | Polar Protic | High | 64.7 | Effective solvent but generally more toxic to cells than ethanol. |
| Propylene Glycol | Polar Protic | Medium | 188.2 | A common co-solvent in pharmaceutical formulations.[][13] |
| PEG 400 | Polar | Medium | Decomposes | A non-toxic co-solvent used to increase the solubility of poorly soluble drugs.[] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Add Solvent: Add the appropriate volume of sterile-filtered, 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath and/or sonicate until the compound is fully dissolved.[8][9]
-
Inspect: Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilize & Store: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[25][26]
Protocol 2: Enhancing Solubility via pH Adjustment
-
Prepare an Aqueous Suspension: Disperse a known amount of this compound in a minimal amount of purified water or a relevant buffer (e.g., PBS).
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Titrate with Base: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to the suspension while continuously stirring and monitoring the pH.
-
Observe Dissolution: Continue adding the base until the compound completely dissolves. Record the final pH at which dissolution occurs.
-
Neutralize (if necessary): If the required pH is too high for the experiment, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the highest tolerable pH for your assay where the compound remains in solution.
-
Final Volume Adjustment: Adjust the final volume with the appropriate buffer or medium.
-
Sterile Filtration: Sterilize the final solution using a 0.22 µm filter before use.
Protocol 3: Preparation of Cyclodextrin Inclusion Complex (Co-evaporation Method)
-
Dissolve Components: Dissolve the this compound in a suitable organic solvent (e.g., ethanol). In a separate container, dissolve a molar excess (e.g., 1:2 ratio of drug to cyclodextrin) of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in purified water.[20]
-
Mix Solutions: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.[20]
-
Evaporate Solvent: Stir the mixture for a defined period (e.g., 24 hours) to allow for complex formation.[20] Following this, remove the organic solvent and water under reduced pressure using a rotary evaporator to obtain a solid powdered inclusion complex.[20]
-
Collect and Dry: Scrape the resulting solid from the flask and dry it further under a vacuum to remove any residual solvent.
-
Characterize (Optional): The formation of the inclusion complex can be confirmed using techniques such as DSC, FTIR, or NMR.
-
Prepare Working Solution: The resulting water-soluble powder can be directly dissolved in cell culture medium to prepare the final working solution.
Visualizations
References
- 1. This compound | 5509-70-6 [amp.chemicalbook.com]
- 2. 5-Cinnamoyl-quinic acid | C16H18O7 | CID 129834510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 20. humapub.com [humapub.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 25. medchemexpress.cn [medchemexpress.cn]
- 26. fastercapital.com [fastercapital.com]
Preventing isomerization of 4-O-Cinnamoylquinic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of 4-O-Cinnamoylquinic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is isomerization of this compound and why is it a concern?
Isomerization is a chemical process where a compound is transformed into any of its isomeric forms, which are molecules with the same chemical formula but different structural arrangements of atoms. In the case of this compound, the cinnamoyl group can migrate from the 4-position on the quinic acid ring to other available positions, primarily the 3- and 5-positions, resulting in the formation of 3-O-Cinnamoylquinic acid (neochlorogenic acid type) and 5-O-Cinnamoylquinic acid (chlorogenic acid type). This is a significant concern as different isomers can exhibit distinct biological activities, potencies, and pharmacokinetic profiles. Therefore, maintaining the isomeric purity of this compound is crucial for accurate and reproducible experimental results in research and for ensuring the quality and efficacy of pharmaceutical products.
Q2: What are the primary factors that cause the isomerization of this compound during storage?
The main factors that induce the isomerization of this compound are:
-
pH: Neutral to alkaline conditions (pH > 6) significantly accelerate the rate of isomerization.[1][2][3][4][5] Acidic conditions (pH < 5) are generally more favorable for stability.
-
Temperature: Elevated temperatures promote the migration of the cinnamoyl group.[2][6][7] Storage at lower temperatures is critical for minimizing isomerization.
-
Light: Exposure to light, particularly UV irradiation, can provide the energy needed to facilitate isomeric transformations.[2][6][7]
-
Solvent: While less impactful than pH and temperature, the choice of solvent can influence stability. For instance, some studies suggest that caffeoylquinic acids are less stable in methanol compared to aqueous solutions at low temperatures.[6]
Q3: How can I prevent or minimize the isomerization of my this compound samples?
To minimize isomerization, it is recommended to:
-
Control pH: Store solutions in a slightly acidic buffer (pH 3-5).
-
Maintain Low Temperature: Store both solid material and solutions at or below -20°C for long-term storage.[8][9] For short-term storage, 2-8°C is acceptable.[10]
-
Protect from Light: Use amber vials or wrap containers with aluminum foil to protect samples from light.[6][7]
-
Use Appropriate Solvents: For stock solutions, consider using a solvent in which the compound is stable, such as an acidic aqueous buffer. If an organic solvent is necessary, prepare fresh solutions and store them appropriately.
-
Add Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG) can help to mitigate degradation, especially under conditions that might promote oxidation-related instability.[1][3]
Q4: Can I reverse the isomerization process once it has occurred?
Reversing isomerization to obtain a pure sample of this compound is generally not a practical or straightforward process in a typical laboratory setting. The process of acyl migration can lead to an equilibrium mixture of isomers. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the different isomers, this is a purification method rather than a reversal of the reaction. Therefore, the primary focus should be on preventing isomerization from occurring in the first place.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Unexpected peaks appear in my HPLC chromatogram after storing my this compound standard. | Isomerization has likely occurred, leading to the formation of 3-O- and 5-O-Cinnamoylquinic acid. | - Review your storage conditions. Ensure the pH of your solution is acidic (pH 3-5). - Confirm that your samples are stored at a low temperature (ideally -20°C or below) and protected from light. - Prepare fresh standards for quantification. |
| I observe a decrease in the peak area of this compound over time, even with proper storage. | This could be due to degradation in addition to isomerization. The total amount of all isomers may be decreasing. | - Check the stability of your solvent. Consider preparing fresh solutions more frequently. - The addition of an antioxidant such as ascorbic acid to your solution might help prevent oxidative degradation. - Ensure the storage container is properly sealed to prevent solvent evaporation and concentration changes. |
| My biological assay results are inconsistent when using different batches of this compound. | The isomeric purity of your samples may vary between batches due to different storage histories or initial purity. | - Analyze the isomeric purity of each batch using a validated HPLC method before use. - Store all batches under identical, optimized conditions to minimize further isomerization. - If possible, source your this compound from a reputable supplier with a certificate of analysis specifying isomeric purity. |
Quantitative Data on Isomerization
Disclaimer: The following data is primarily based on studies of caffeoylquinic acids (CQAs), which are structurally very similar to cinnamoylquinic acids and are expected to exhibit similar isomerization behavior. Specific kinetic data for this compound is limited in the literature.
Table 1: Effect of pH on the Stability of Caffeoylquinic Acid Isomers at 37°C
| pH | 4-O-Caffeoylquinic Acid Stability | Isomer Formation | Reference |
| 4.69 | Relatively stable | Minimal isomerization to 3-CQA and 5-CQA | [1] |
| 7.06 | Moderate degradation and isomerization | Isomerization to 3-CQA and 5-CQA observed | [1] |
| 7.96 | Significant degradation and isomerization | Isomerization to 3-CQA and 5-CQA is more pronounced | [1] |
| 9.22 | Rapid degradation and isomerization | Significant formation of 3-CQA and 5-CQA, with degradation products also present | [1] |
Table 2: Effect of Temperature on the Degradation of Caffeoylquinic Acids in 50% Aqueous Methanol (Stored in Brown Bottle for 7 Days)
| Isomer | Degradation at Room Temperature (~25°C) | Degradation at 4°C | Reference |
| 3-O-Caffeoylquinic acid | ~11.59% | Relatively stable | [6] |
| 4-O-Caffeoylquinic acid | ~6.96% | Relatively stable | [6] |
| 5-O-Caffeoylquinic acid | ~10.19% | Relatively stable | [6] |
Table 3: Protective Effect of Ascorbic Acid (AA) on 5-O-Caffeoylquinic Acid (5-CQA) Stability at 37°C
| pH | Condition | Half-life (t₁/₂) of 5-CQA | Reference |
| 7.4 | Control (no AA) | ~13.5 hours | [11] |
| 7.4 | With Ascorbic Acid | Half-life increased with increasing AA concentration | [11] |
| 9.0 | Control (no AA) | ~1.2 hours | [11] |
| 9.0 | With Ascorbic Acid | Half-life significantly increased with increasing AA concentration | [11] |
Experimental Protocols
Protocol 1: HPLC Method for the Separation and Quantification of Cinnamoylquinic Acid Isomers
This protocol provides a general method for the analysis of this compound and its common isomers. Optimization may be required depending on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or acetic acid, HPLC grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Phenyl-hexyl columns can also offer good separation.[12]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-10 min: 10-15% B
-
10-25 min: 15-25% B
-
25-30 min: 25-10% B (return to initial conditions)
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 325 nm (based on the UV absorbance maximum for cinnamoyl derivatives).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a slightly acidic aqueous solution) to a known concentration (e.g., 1 mg/mL). Store this solution at -20°C in an amber vial.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the working standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Identify the peaks of the different isomers based on their retention times (if standards for the other isomers are available) or by using LC-MS for mass identification.
-
Quantify the amount of this compound and its isomers in the samples using the calibration curve.
Visualizations
Caption: Isomerization and degradation pathway of this compound.
Caption: Workflow for HPLC analysis of this compound isomerization.
Caption: Factors influencing the stability and isomerization of this compound.
References
- 1. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocrick.com [biocrick.com]
- 9. 5-O-Cinnamoylquinic acid|5515-82-2|MSDS [dcchemicals.com]
- 10. 4-O-Caffeoylquinic acid = 98.0 905-99-7 [sigmaaldrich.com]
- 11. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Purity Assessment of Synthesized 4-O-Cinnamoylquinic Acid
Welcome to the technical support center for the analysis of synthesized 4-O-Cinnamoylquinic acid (4-CQA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purity assessment challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Isomeric Purity: How can I confirm my product is the 4-O-isomer and not a mixture?
Issue: A primary challenge in the synthesis of this compound is the potential for contamination with its positional isomers, 3-O-Cinnamoylquinic acid (3-CQA) and 5-O-Cinnamoylquinic acid (5-CQA). These isomers have identical mass-to-charge ratios, making them difficult to distinguish by mass spectrometry alone.[1] Acyl migration during synthesis or workup can lead to a mixture of these isomers.[2]
Solution: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive approach for confirming isomeric purity.
-
HPLC-UV Analysis: HPLC is crucial for separating the isomers. Due to subtle differences in their polarity and structure, a well-developed HPLC method can resolve peaks for 3-CQA, 4-CQA, and 5-CQA.
-
NMR Spectroscopy: ¹H-NMR is essential for unambiguously identifying the substitution pattern on the quinic acid ring. The chemical shifts and coupling patterns of the protons on the quinic acid moiety are distinct for each isomer.[3]
Troubleshooting Flowchart for Isomeric Purity Assessment
Caption: Workflow for Isomeric Purity Assessment.
Product Stability: Why is the purity of my 4-CQA sample decreasing over time?
Issue: Cinnamoylquinic acids can be unstable under certain conditions, leading to a decrease in purity during storage or analysis.[4][5] The primary degradation pathways are:
-
Hydrolysis: Cleavage of the ester bond to form cinnamic acid and quinic acid.
-
Acyl Migration: Isomerization to the more thermodynamically stable 3-CQA or 5-CQA isomers, especially in solution.[2][4] This process can be influenced by pH, temperature, and solvent.[4][5]
Solution: To minimize degradation, store the synthesized compound as a dry, solid powder at low temperatures (e.g., -20°C) and protected from light. For analysis, prepare solutions fresh in an appropriate solvent (e.g., methanol) and analyze them promptly.[5]
Degradation Pathway Diagram
Caption: Degradation Pathways of this compound.
HPLC Troubleshooting: How can I resolve poor peak shape or separation?
Issue: Achieving good chromatographic separation of cinnamoylquinic acid isomers and their potential degradation products can be challenging.[6] Common issues include peak tailing, broad peaks, or co-elution.
Solution: Systematic optimization of the HPLC method is required. Key parameters to adjust include the mobile phase composition, pH, column chemistry, and temperature.[6]
Troubleshooting Guide for HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Isomer Resolution | Mobile phase is not optimal. | Increase aqueous component or change organic modifier (e.g., acetonitrile vs. methanol).[6] |
| Column chemistry is not suitable. | Try a different stationary phase (e.g., Phenyl-Hexyl instead of standard C18).[6] | |
| Peak Tailing | Secondary interactions with column silanols. | Lower the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic or acetic acid). |
| Column is overloaded. | Decrease the injection volume or sample concentration. | |
| Broad Peaks | Column is degraded or contaminated. | Wash the column or replace it if necessary. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. Increasing temperature can sometimes improve peak shape.[6] |
Logical Flowchart for HPLC Troubleshooting
Caption: Troubleshooting Common HPLC Issues.
Experimental Protocols
Protocol 1: HPLC-UV Method for Isomer Separation
This protocol provides a starting point for the separation of cinnamoylquinic acid isomers. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV/PDA detector and a column oven.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 25.0 | 70 | 30 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in methanol or the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: ¹H-NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated methanol (Methanol-d₄). According to literature, d₄-MeOH is the preferred solvent for analyzing acyl-quinic acids.[3]
-
Instrumentation: NMR Spectrometer (a frequency of 500 MHz or higher is recommended for better signal dispersion).[3]
-
Experiment: Acquire a standard 1D ¹H-NMR spectrum.
-
Analysis: Carefully analyze the region between 3.5 and 5.5 ppm. The signals corresponding to the quinic acid protons (H3, H4, H5) will have distinct chemical shifts and coupling constants depending on the position of the cinnamoyl group. Compare the observed spectrum with published data for 3-CQA, 4-CQA, and 5-CQA to confirm the structure. For 4-CQA, the H4 proton signal is expected to be shifted significantly downfield compared to its position in the other isomers.
References
- 1. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
- 4. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 3-O-, 4-O-, and 5-O-Caffeoylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Caffeoylquinic Acid Isomers with Supporting Experimental Data
Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds found abundantly in various plants, coffee, and traditional medicines. They are esters of caffeic acid and quinic acid, with different positional isomers exhibiting a range of biological activities. This guide provides a comparative overview of the bioactivities of three prominent monocaffeoylquinic acid isomers: 3-O-caffeoylquinic acid (3-CQA, neochlorogenic acid), 4-O-caffeoylquinic acid (4-CQA, cryptochlorogenic acid), and 5-O-caffeoylquinic acid (5-CQA, chlorogenic acid). The primary focus is on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by quantitative data from scientific studies.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of 3-O-, 4-O-, and 5-O-caffeoylquinic acid. It is important to note that direct comparative studies for all bioactivities across all three isomers are limited. Therefore, data may be compiled from different studies, and experimental conditions may vary.
Antioxidant Activity
A comparative study on chlorogenic acid isomers revealed that the antioxidant activities of 3-CQA, 4-CQA, and 5-CQA are quite similar, suggesting that the position of the caffeoyl group on the quinic acid moiety does not significantly impact their radical scavenging capabilities.[1][2]
| Antioxidant Assay | 3-O-Caffeoylquinic Acid (3-CQA) | 4-O-Caffeoylquinic Acid (4-CQA) | 5-O-Caffeoylquinic Acid (5-CQA) | Reference |
| DPPH Radical Scavenging (EC50, µg/mL) | 11.2 ± 0.3 | 11.5 ± 0.4 | 11.3 ± 0.2 | [1][2] |
| ABTS Radical Scavenging (EC50, µg/mL) | 8.5 ± 0.2 | 8.8 ± 0.3 | 8.6 ± 0.2 | [1][2] |
Note: Lower EC50 values indicate higher antioxidant activity. The data suggests comparable antioxidant potency among the three isomers.
Anti-inflammatory Activity
While direct comparative data on the inhibition of nitric oxide (NO) production for all three isomers is limited, studies on 5-CQA demonstrate its anti-inflammatory potential. Caffeoylquinic acids, in general, have been shown to possess low cytotoxicity in macrophage cell lines.[3]
| Bioactivity | 3-O-Caffeoylquinic Acid (3-CQA) | 4-O-Caffeoylquinic Acid (4-CQA) | 5-O-Caffeoylquinic Acid (5-CQA) | Reference |
| Inhibition of Pro-inflammatory Cytokines | Data not available | Data not available | Significant inhibition of TNF-α, IL-1β, IL-6 | [3] |
| Cytotoxicity in Macrophages (IC50) | >50 µmol/L | >50 µmol/L | >50 µmol/L | [3] |
Neuroprotective Activity
| Bioactivity | 3-O-Caffeoylquinic Acid (3-CQA) | 4-O-Caffeoylquinic Acid (4-CQA) | 5-O-Caffeoylquinic Acid (5-CQA) | Reference |
| Protection against Aβ-induced toxicity in PC-12 cells | Present in neuroprotective extract | Present in neuroprotective extract | Present in neuroprotective extract | [4] |
Anticancer Activity
Studies have investigated the anticancer properties of caffeoylquinic acids, with 5-CQA showing inhibitory effects on the growth of colon cancer cells.[5] Comparative data for all three isomers against a panel of cancer cell lines is not available in a single study.
| Cell Line | 3-O-Caffeoylquinic Acid (3-CQA) | 4-O-Caffeoylquinic Acid (4-CQA) | 5-O-Caffeoylquinic Acid (5-CQA) | Reference |
| HT-29 (Colon Cancer) | Data not available | Data not available | Reduced cell viability | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Prepare a stock solution of the test compound (3-CQA, 4-CQA, or 5-CQA) in methanol.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of a methanolic solution of DPPH (e.g., 0.2 mM) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
-
Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a small volume of each dilution (e.g., 10 µL) to a well.
-
Add a larger volume of the diluted ABTS radical solution (e.g., 190 µL) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the amount of NO produced.
-
The IC50 value for NO inhibition is calculated.
Neuroprotective Activity Assay
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide.
-
Culture SH-SY5Y human neuroblastoma cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ (e.g., 200 µM) for another 24 hours.
-
Assess cell viability using the MTT assay (see protocol below).
-
An increase in cell viability in the presence of the test compound compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Seed cancer cells (e.g., HT-29, HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway Modulation by 5-O-Caffeoylquinic Acid
5-O-caffeoylquinic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 5-CQA can interfere with this cascade, leading to a reduction in the inflammatory response.
Caption: NF-κB signaling pathway and the inhibitory action of 5-O-caffeoylquinic acid.
Experimental Workflow: Nitric Oxide Production Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of the caffeoylquinic acid isomers by measuring nitric oxide production in macrophage cells.
Caption: Workflow for the in vitro anti-inflammatory nitric oxide production assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of caffeic and 5-caffeoylquinic acids on cell viability and cellular uptake in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparative Analysis of the Anti-inflammatory Effects of Caffeic Acid and Cinnamoylquinic Acid Derivatives
A comprehensive review of their mechanisms of action and efficacy in mitigating inflammatory responses.
In the landscape of drug discovery and development, natural compounds present a vast reservoir of potential therapeutic agents. Among these, phenolic acids have garnered significant attention for their diverse biological activities, including potent anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory effects of caffeic acid and derivatives of cinnamoylquinic acid, with a focus on their underlying mechanisms of action. While direct comparative experimental data between 4-O-Cinnamoylquinic acid and caffeic acid is limited in the current body of scientific literature, this analysis draws upon available data for structurally related cinnamoyl and caffeoylquinic acid derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of phenolic compounds can be quantified by their ability to inhibit key inflammatory mediators. The following table summarizes the available in vitro and in vivo data for caffeic acid and representative cinnamoyl/caffeoylquinic acid derivatives.
| Compound | Model/Cell Line | Inflammatory Stimulus | Key Inflammatory Marker | Concentration/Dose | % Inhibition / Effect | Reference |
| Caffeic Acid | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 100-400 µM | Significant dose-dependent reduction | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 100-400 µM | Significant dose-dependent reduction | [1] | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α mRNA | Not specified | Downregulation | [1] | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 mRNA | Not specified | Downregulation | [1] | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS mRNA | Not specified | Downregulation | [1] | |
| Acetic acid-induced writhing (mice) | Acetic acid | Writhing response | ED50: 22.38 mg/kg | Inhibition of nociception | [1] | |
| Formalin-induced pain (mice) | Formalin | Pain response (late phase) | ED50: 10.92 mg/kg | Inhibition of nociception | [1] | |
| 4,5-Dicaffeoylquinic Acid | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 1, 2, 4 µM | Significant dose-dependent inhibition | [2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 1, 2, 4 µM | Significant dose-dependent inhibition | [2] | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | 4 µM | ~40% inhibition | [2][3] | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | 4 µM | ~20% inhibition | [2][3] | |
| Carrageenan-induced paw edema (rats) | Carrageenan | Paw edema | 5, 10, 20 mg/kg | Dose-dependent suppression | [2][3] | |
| Cinnamic Aldehyde | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not specified | Significant inhibition | [4] |
| Carrageenan-induced paw edema (mice) | Carrageenan | Paw edema | 1.25, 2.5, 5 mg/kg | Significant dose-dependent reduction | [4] |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the results and for designing future experiments.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of compounds in a macrophage cell line.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., caffeic acid, 4,5-dicaffeoylquinic acid) for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for iNOS and COX-2 Expression: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). The protein bands are visualized using a chemiluminescence detection system.
-
Cell Viability Assay: The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.
-
Compound Administration: The test compound (e.g., 4,5-dicaffeoylquinic acid, cinnamic aldehyde) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of caffeic acid and related phenolic compounds are mediated through the modulation of key signaling pathways.
Figure 1: General experimental workflow for assessing anti-inflammatory properties.
Both caffeic acid and cinnamoylquinic acid derivatives exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Figure 2: Intervention points of caffeic acid and its derivatives in inflammatory signaling.
Mechanism of Action
Caffeic Acid: Caffeic acid has been shown to attenuate inflammatory responses by targeting multiple points in pro-inflammatory signaling pathways. It can suppress the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[2] This prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[1][5] Furthermore, caffeic acid can also modulate the MAPK pathway by inhibiting the phosphorylation of key kinases like JNK, ERK, and p38.[2]
Cinnamoylquinic Acid Derivatives: While specific data for this compound is scarce, studies on related compounds like 4,5-dicaffeoylquinic acid suggest a similar, potent anti-inflammatory mechanism. These molecules have demonstrated the ability to inhibit the production of NO and PGE2, as well as the expression of iNOS and COX-2 in LPS-stimulated macrophages.[2] Mechanistically, they have been shown to suppress the nuclear translocation of NF-κB and inhibit the phosphorylation of MAPKs (ERK, JNK, and p38).[2] The presence of both caffeoyl and cinnamoyl moieties may contribute to their potent inhibitory effects on these inflammatory pathways.
Conclusion
Both caffeic acid and derivatives of cinnamoylquinic acid demonstrate significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While caffeic acid is a well-studied compound with established anti-inflammatory effects, the available data on dicaffeoylquinic acids suggests they may possess comparable or even superior potency in some models. The lack of direct comparative studies involving this compound highlights a gap in the current research. Future studies directly comparing the efficacy and mechanisms of these compounds are warranted to fully elucidate their therapeutic potential in inflammatory diseases. This guide provides a foundational understanding for researchers to build upon in the exploration of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation [mdpi.com]
- 4. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Selective Cytotoxicity of Cinnamoylquinic Acid Derivatives: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of cinnamoylquinic acid derivatives on various cancer cell lines versus normal cell lines. The data presented herein is a synthesis of publicly available research, intended to inform researchers, scientists, and drug development professionals on the potential of this class of compounds as selective anticancer agents. While specific data for 4-O-Cinnamoylquinic acid is limited, this guide focuses on closely related derivatives to provide a broader understanding of their therapeutic potential.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cinnamoyl and related derivatives against a panel of human cancer and normal cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Dicaffeoylquinic Acids | ||||||
| 4,5-dicaffeoylquinic acid | DU-145 (Prostate) | 5 | - | - | - | [1] |
| Cinnamic Acid Derivatives | ||||||
| Compound 5 (methyl-substituted amide) | A-549 (Lung) | 10.36 | - | - | - | [2][3] |
| Compound 4a (4-anilinoquinolinylchalcone) | MDA-MB-231 (Breast) | 0.11 | MRC-5 (Lung Fibroblast) | >40 | >363 | [4] |
| Compound 4d (4-anilinoquinolinylchalcone) | MDA-MB-231 (Breast) | 0.18 | MRC-5 (Lung Fibroblast) | >40 | >222 | [4] |
| Compound 9a (pyrazolo[3,4-b]pyridine) | Hela (Cervical) | 2.59 | WI-38 (Lung Fibroblast) | 26.44 | 10.21 | [5] |
| Compound 14g (pyrazolo[3,4-b]pyridine) | HCT-116 (Colon) | 1.98 | WI-38 (Lung Fibroblast) | 21.81 | 11.02 | [5] |
| Cinnamoyl derivative 3e | U87MG (Glioblastoma) | Not specified | HDFa (Fibroblast) | >100 µg/mL | - | [6][7] |
| Cinnamoyl derivative 3e | SHSY-5Y (Neuroblastoma) | Not specified | HDFa (Fibroblast) | >100 µg/mL | - | [6][7] |
Note: The selectivity index (SI) is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. "-" indicates data not available.
Experimental Protocols
The data presented in this guide are derived from studies employing standard methodologies to assess cytotoxicity. The most common protocol is the MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits the metabolic activity of 50% of the cell population (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cinnamoylquinic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways
Cinnamoylquinic acid derivatives have been shown to induce cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Figure 1: Proposed apoptotic pathway induced by cinnamoylquinic acid derivatives.
Cinnamoyl derivatives can induce apoptosis through the intrinsic pathway. This is often initiated by an increase in reactive oxygen species (ROS), leading to the activation of mitogen-activated protein kinase (MAPK) signaling pathways such as JNK and p38[8]. This activation modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2)[8]. This shift results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death[9].
Cell Cycle Arrest Experimental Workflow
Figure 2: Experimental workflow for cell cycle analysis.
Studies have demonstrated that cinnamoylquinic acid derivatives can induce cell cycle arrest at different phases, such as the G1 or G2/M phase, in cancer cells[1][10]. The experimental workflow to determine this involves treating cancer cells with the compound, followed by fixing and staining the cellular DNA with a fluorescent dye like propidium iodide. The DNA content of individual cells is then quantified using flow cytometry, allowing for the determination of the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
References
- 1. Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 6. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 10. Frontiers | Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways [frontiersin.org]
A Comparative Analysis of 4-O-Cinnamoylquinic Acid's Antioxidant Activity Against the Benchmark Trolox
For Immediate Release
[City, State] – [Date] – A comprehensive guide validating the antioxidant capacity of 4-O-Cinnamoylquinic acid against the well-established standard, Trolox, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data and standardized protocols, to offer a clear perspective on the potential of this compound as a potent antioxidant agent.
This compound, a derivative of hydroxycinnamic acid found in various plant species, has garnered interest for its potential health benefits, largely attributed to its antioxidant properties. This guide delves into its performance in widely accepted antioxidant assays, offering a direct comparison with Trolox, a water-soluble analog of vitamin E commonly used as a benchmark in antioxidant capacity studies.
Quantitative Comparison of Antioxidant Activity
To provide a clear and concise comparison, the antioxidant activities of 4-O-Caffeoylquinic acid, a prominent and representative compound within the this compound family, and Trolox are summarized below. The data is derived from studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Trolox Equivalence Antioxidant Capacity (TEAC) assays.
| Compound | Assay | Result | Unit |
| 4-O-Caffeoylquinic acid | DPPH | 11.41 ± 0.48[1] | SC50 (μg/mL) |
| Trolox | DPPH | ~2.02 ± 0.04 | IC50 (μg/mL) |
| Scabiosa sicula extract (containing 4-O-Caffeoylquinic acid) | TEAC | 1.21 ± 0.01[2] | mg/mL of Trolox solution equivalent |
Note: A direct TEAC value for pure this compound was not available in the reviewed literature. The provided TEAC value is for a plant extract known to contain this compound. A lower SC50 or IC50 value indicates stronger antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided to ensure reproducibility and standardization of future research.
Trolox Equivalence Antioxidant Capacity (TEAC) Assay
The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The protocol involves the generation of the blue-green ABTS•+ by reacting ABTS with potassium persulfate. The antioxidant sample is then added, and the reduction of the ABTS•+ radical is measured by the decrease in absorbance at 734 nm. The antioxidant capacity is expressed as Trolox equivalents (TE), which is the concentration of a Trolox solution that gives the same percentage of absorbance reduction.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm. The scavenging activity is typically expressed as the concentration of the antioxidant required to scavenge 50% of the DPPH radicals (SC50 or IC50).
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
Similar to the TEAC assay, this method also utilizes the ABTS radical cation. The pre-formed radical solution is mixed with the antioxidant, and the reduction in the radical concentration is monitored by the decrease in absorbance at 734 nm. The results are often expressed as a percentage of inhibition or in terms of Trolox equivalents.
Mechanistic Insights: The Nrf2 Signaling Pathway
The antioxidant effects of many phenolic compounds, including 4-O-Caffeoylquinic acid, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or activators like 4-O-Caffeoylquinic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Activation of the Nrf2 signaling pathway by 4-O-Caffeoylquinic acid.
Experimental Workflow for Antioxidant Activity Validation
The general workflow for validating the antioxidant activity of a compound like this compound against a standard such as Trolox involves several key steps, from sample preparation to data analysis.
Caption: General workflow for antioxidant activity validation.
This guide underscores the significant antioxidant potential of this compound, positioning it as a compound of interest for further investigation in the development of novel therapeutic agents and functional foods. The provided data and protocols aim to facilitate standardized and comparative research in this promising area.
References
- 1. "4-O-Caffeoylquinic acid as an antioxidant marker for mulberry leaves r" by J.G. Ganzon, L.-G. Chen et al. [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-O-Cinnamoylquinic Acid and Other Chlorogenic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive compounds is paramount. This guide provides a head-to-head comparison of 4-O-Cinnamoylquinic acid and other major chlorogenic acids, focusing on their antioxidant and anti-inflammatory properties, supported by experimental data.
Chlorogenic acids (CGAs) are a diverse group of phenolic compounds found abundantly in various plant sources, with coffee being a primary dietary source.[1][2] These compounds are esters of quinic acid and various hydroxycinnamic acids, such as caffeic, ferulic, and cinnamic acids. The most common and well-studied CGAs are the caffeoylquinic acids (CQAs), including 3-O-caffeoylquinic acid (neochlorogenic acid), 4-O-caffeoylquinic acid (cryptochlorogenic acid), and 5-O-caffeoylquinic acid (chlorogenic acid), along with dicaffeoylquinic acids (diCQAs).[3] While caffeoylquinic acids have been extensively investigated, cinnamoylquinic acid derivatives, such as this compound, are also gaining attention for their potential biological activities.
This guide will delve into a comparative analysis of these compounds, presenting quantitative data on their antioxidant and anti-inflammatory capacities and detailing the experimental protocols used to generate this data.
Comparative Analysis of Biological Activities
The biological efficacy of chlorogenic acids is significantly influenced by the nature of the acylating group (caffeoyl, feruloyl, or cinnamoyl) and its position on the quinic acid core. These structural variations impact the compound's ability to scavenge free radicals and modulate inflammatory pathways.
Antioxidant Activity
The antioxidant capacity of chlorogenic acids is a key attribute contributing to their health benefits. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with lower IC50 values indicating greater antioxidant potential.
| Compound | Antioxidant Activity (DPPH Assay, IC50 in µM) | Reference |
| This compound | Data not available in reviewed literature | |
| 3-O-Caffeoylquinic acid (3-CQA) | ~35.4 | [4] |
| 4-O-Caffeoylquinic acid (4-CQA) | ~34.8 | [4] |
| 5-O-Caffeoylquinic acid (5-CQA) | ~36.2 | [4] |
| 3,4-Dicaffeoylquinic acid (3,4-diCQA) | ~16.8 | [4] |
| 3,5-Dicaffeoylquinic acid (3,5-diCQA) | ~17.5 | [4] |
| 4,5-Dicaffeoylquinic acid (4,5-diCQA) | ~15.9 | [4] |
Note: The IC50 values for caffeoylquinic acids are approximated from graphical data in the cited source and are intended for comparative purposes.
As the table demonstrates, dicaffeoylquinic acids exhibit significantly higher antioxidant activity (lower IC50 values) compared to their mono-caffeoyl counterparts. This is attributed to the presence of two catechol (3,4-dihydroxy-phenyl) groups, which increases the number of hydroxyl groups available for radical scavenging. While specific IC50 data for this compound was not found in the reviewed literature, the general structure-activity relationship of chlorogenic acids suggests that the presence and number of hydroxyl groups on the aromatic ring of the cinnamoyl moiety are crucial for antioxidant capacity. Cinnamic acid itself lacks the dihydroxy substitution present in caffeic acid, which may suggest a potentially lower intrinsic antioxidant activity for cinnamoylquinic acids compared to caffeoylquinic acids.
Anti-inflammatory Activity
The anti-inflammatory effects of chlorogenic acids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
| Compound | Anti-inflammatory Activity (NO Inhibition in RAW 264.7 cells, IC50) | Reference |
| This compound | Data not available in reviewed literature | |
| 3-O-Caffeoylquinic acid (3-CQA) | Data not consistently reported with IC50 values | |
| 4-O-Caffeoylquinic acid (4-CQA) | Data not consistently reported with IC50 values | |
| 5-O-Caffeoylquinic acid (5-CQA) | Data not consistently reported with IC50 values | |
| 4,5-Dicaffeoylquinic acid (4,5-diCQA) | Effective inhibition of NO production observed | [5] |
While specific IC50 values for NO inhibition by many chlorogenic acid isomers are not consistently reported across studies, research indicates that dicaffeoylquinic acids, such as 4,5-diCQA, effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[5] The anti-inflammatory actions of these compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Signaling Pathways
The anti-inflammatory effects of chlorogenic acids are primarily attributed to their modulation of key signaling pathways involved in the inflammatory response.
Caption: Inhibition of NF-κB and MAPK signaling pathways by chlorogenic acids.
Chlorogenic acids, including caffeoylquinic and likely cinnamoylquinic derivatives, exert their anti-inflammatory effects by inhibiting the activation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5] Additionally, they can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), further dampening the inflammatory cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Experimental Workflow:
References
- 1. Comparison of Neurogenesis Promotion Effects between Cinnamoylquinic Acids in Neural Stem Cells from Adult Mice Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the antioxidative activities of caffeoylquinic and caffeic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-O-Cinnamoylquinic Acid and Its Parent Compounds in Antioxidant and Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 4-O-cinnamoylquinic acid against its parent compounds, cinnamic acid and caffeic acid. The following sections detail their relative performance in key antioxidant and anti-inflammatory assays, supported by experimental data from various studies.
Comparative Efficacy: A Quantitative Overview
The antioxidant and anti-inflammatory potentials of this compound, cinnamic acid, and caffeic acid have been evaluated in several in vitro studies. While direct comparative investigations are limited, this guide synthesizes available data to provide a relative assessment of their efficacy.
Antioxidant Activity
The antioxidant capacity of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Source |
| 4-O-Caffeoylquinic Acid | DPPH Radical Scavenging | 11.41 ± 0.48 | ~31.4 | [1] |
| Cinnamic Acid | DPPH Radical Scavenging | 1.2 | ~8.1 | [2] |
| Caffeic Acid | DPPH Radical Scavenging | 5.9 | ~32.7 | [3] |
¹IC50 values in µM were calculated from µg/mL based on the molar masses of each compound for a more direct comparison. It is important to note that these values are sourced from different studies and experimental conditions may have varied.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Anti-inflammatory Assay | IC50 Value (µM) | Source |
| 4,5-di-O-caffeoylquinic acid | Inhibition of NO production | Not available² | [4] |
| Cinnamic Acid Derivatives | Inhibition of NO production | - | [2] |
| Caffeic Acid Derivatives | Inhibition of NO production | 2.4 - 21.0 |
²A direct IC50 value for this compound in an anti-inflammatory assay was not available in the reviewed literature. However, a study on 4,5-di-O-caffeoylquinic acid, a structurally related compound, demonstrated significant inhibition of NO production[4]. Cinnamic acid has also been shown to inhibit LPS-induced NO production in RAW 264.7 macrophages[2]. Various caffeic acid esters have demonstrated a range of IC50 values for the inhibition of NO production, indicating that the esterification of caffeic acid can modulate its anti-inflammatory activity.
Experimental Methodologies
The following sections detail the protocols for the key experimental assays cited in this guide.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
General Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a known concentration (e.g., 0.1 mM).
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Inhibition of Nitric Oxide (NO) Production Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
General Protocol:
-
Macrophage cells are cultured in a suitable medium and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (typically around 540 nm).
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms
The biological activities of this compound and its parent compounds are mediated through the modulation of various cellular signaling pathways.
Caffeoylquinic acids and cinnamic acid derivatives have been shown to exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Caption: Modulation of Inflammatory Signaling Pathways.
Experimental Workflow
The general workflow for evaluating the antioxidant and anti-inflammatory efficacy of these compounds is depicted below.
Caption: General Experimental Workflow.
Conclusion
The available data suggests that both this compound and its parent compounds, cinnamic acid and caffeic acid, possess notable antioxidant and anti-inflammatory properties. From the limited data, cinnamic acid appears to have a stronger radical scavenging activity in the DPPH assay compared to 4-O-caffeoylquinic acid and caffeic acid. The anti-inflammatory activity of caffeic acid derivatives is well-documented, with efficacy varying based on the ester group.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cinnamoylquinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamoylquinic acids, a class of phenolic compounds abundant in various plant sources, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of cinnamoylquinic acid derivatives, focusing on their antioxidant, anti-inflammatory, antiviral, and lipid-lowering properties. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate research and drug development efforts.
Key Structure-Activity Relationship Insights
The biological potency of cinnamoylquinic acid derivatives is intricately linked to their chemical structure. The number and position of cinnamoyl (e.g., caffeoyl) groups on the quinic acid core, as well as substitutions on the cinnamoyl moiety itself, are critical determinants of activity.
-
Number of Caffeoyl Groups: Dicaffeoylquinic acids (diCQAs) generally exhibit stronger antioxidant and antiviral activities compared to their monocaffeoylquinic acid (CQA) counterparts. This is often attributed to the increased number of hydroxyl groups, which act as hydrogen donors for radical scavenging.
-
Position of Caffeoyl Groups: The specific attachment points of the caffeoyl groups on the quinic acid ring influence the biological activity. For instance, in dicaffeoylquinic acids, the arrangement of the two caffeoyl groups can lead to variations in their antioxidant and anti-inflammatory effects.
-
Modifications to the Quinic Acid and Cinnamoyl Moieties: Esterification or amidation of the carboxylic acid on the quinic acid core, as well as modifications to the hydroxyl groups on the cinnamoyl ring, can significantly impact the compound's potency and pharmacokinetic properties.
Comparative Biological Activities of Cinnamoylquinic Acid Derivatives
The following tables summarize the quantitative data on the biological activities of various cinnamoylquinic acid derivatives. The data is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of cinnamoylquinic acid derivatives is a key contributor to their protective effects against oxidative stress-related diseases. The most common assays to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 (µM) | Source |
| Monocaffeoylquinic Acids | |||
| 3-O-caffeoylquinic acid (3-CQA) | DPPH | ~13.2-13.8 µg/mL | [1] |
| 4-O-caffeoylquinic acid (4-CQA) | DPPH | ~13.2-13.8 µg/mL | [1] |
| 5-O-caffeoylquinic acid (5-CQA) | DPPH | 4.26 µg/mL | [2] |
| Dicaffeoylquinic Acids | |||
| 3,4-dicaffeoylquinic acid | DPPH | 7.5-9.5 µg/mL | [1] |
| 3,5-dicaffeoylquinic acid | DPPH | 4.26 µg/mL | [2] |
| 4,5-dicaffeoylquinic acid | DPPH | 7.5-9.5 µg/mL | [1] |
| Tricaffeoylquinic Acids | |||
| 3,4,5-tricaffeoylquinic acid | DPPH | Not specified |
Note: IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. Conversion from µg/mL to µM is dependent on the molecular weight of the specific isomer.
Anti-inflammatory Activity
Cinnamoylquinic acid derivatives exert anti-inflammatory effects primarily through the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. Their activity is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
| Compound | Assay | IC50 (µM) | Cell Line | Source |
| Monocaffeoylquinic Acids | ||||
| 5-O-caffeoylquinic acid (5-CQA) | Cytokine Inhibition | >50 | Mouse peritoneal macrophages | [3] |
| Dicaffeoylquinic Acids | ||||
| 3,5-dicaffeoylquinic acid | NO Production | Not specified | RAW 264.7 | [2] |
| 4,5-dicaffeoylquinic acid | Cytokine Inhibition | ~4 (for 20-40% inhibition of IL-6 & TNF-α) | RAW 264.7 | [4] |
| Tricaffeoylquinic Acids | ||||
| 3,4,5-tricaffeoylquinic acid | In vivo edema inhibition | 50 mg/kg (88% of indomethacin activity) | Rat paw | [5] |
Antiviral Activity
Several dicaffeoylquinic acid derivatives have demonstrated potent antiviral activity, particularly against respiratory syncytial virus (RSV). The antiviral efficacy is typically evaluated by measuring the reduction in viral plaque formation or cytopathic effect (CPE).
| Compound | Virus | EC50 (µM) | Cell Line | Source |
| Dicaffeoylquinic Acids | ||||
| 3,4-dicaffeoylquinic acid | RSV | 2.33 | HEp-2 | [6] |
| 3,5-dicaffeoylquinic acid | RSV | 1.16 | HEp-2 | [6] |
| 4,5-O-Dicaffeoyl quinic acid methyl ester | RSV | ~1.2 (0.63 µg/mL) | Not specified | [7] |
| Isopropyl 3,4-di-O-caffeoylquinate | RSV | 0.3 | Not specified | [8] |
Note: EC50 values represent the concentration of the compound required to inhibit 50% of the viral replication or CPE.
Lipid-Lowering Activity
Cinnamoylquinic acid derivatives have shown promise in managing hyperlipidemia by reducing lipid accumulation in hepatocytes. This effect is often evaluated by measuring the reduction of triglycerides (TG) and total cholesterol (TC) in cell models. While specific IC50 values are not consistently reported, studies have demonstrated significant reductions in lipid levels at various concentrations.
| Compound | Effect | Concentration | Cell Line | Source |
| Monocaffeoylquinic Acids | ||||
| 3-O-caffeoylquinic acid (3-CQA) | ↓ TG, ↓ TC | 1-50 µM | HepG2 | [9] |
| Dicaffeoylquinic Acids | ||||
| 3,5-dicaffeoylquinic acid (3,5-CQA) | ↓ TG, ↓ TC | 1-50 µM | [9] | |
| Tricaffeoylquinic Acids | ||||
| 3,4,5-tricaffeoylquinic acid (3,4,5-CQA) | ↓ TG, ↓ TC | 1-50 µM | HepG2 | [9] |
Note: "↓" indicates a decrease in the measured parameter.
Signaling Pathways and Experimental Workflows
The biological effects of cinnamoylquinic acid derivatives are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Nrf2 Signaling Pathway Activation by Cinnamoylquinic Acid Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Synergistic effect of phytochemicals on cholesterol metabolism and lipid accumulation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-O-Cinnamoylquinic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of three prominent analytical methods for the quantification of 4-O-Cinnamoylquinic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer a comparative analysis of their performance based on key validation parameters, supported by detailed experimental protocols.
Comparative Performance Data
The selection of an analytical method hinges on a balance between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of HPLC-UV, UPLC-MS/MS, and HPTLC for the analysis of this compound and related phenolic compounds, based on data from various validation studies.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1][2] | > 0.99[3] | > 0.99[4][5] |
| Limit of Detection (LOD) | 0.11 - 1.93 µg/mL[1] | 0.15 - 0.39 ng/mL[3] | 7.51 - 30.20 ng/band[4][6] |
| Limit of Quantification (LOQ) | 0.34 - 6.46 µg/mL[1] | 0.698 - 8.116 ng/mL[7] | 22.78 - 115.76 ng/band[4][6] |
| Accuracy (% Recovery) | 97.1 - 102.2%[2] | 90.2 - 121%[7] | 99.63 - 100.49%[6] |
| Precision (%RSD) | < 2%[1] | < 10%[7] | < 2%[5] |
| Analysis Time | ~15 - 40 min[8][9] | < 10 min[10] | ~20 - 30 min (development) |
Table 2: Summary of Method Attributes
| Attribute | HPLC-UV | UPLC-MS/MS | HPTLC |
| Selectivity | Moderate to Good | Excellent | Good |
| Sensitivity | Good | Excellent | Moderate |
| Throughput | Moderate | High | High (multiple samples per plate) |
| Cost (Instrument) | Moderate | High | Low to Moderate |
| Cost (Operational) | Moderate | High | Low |
| Expertise Required | Intermediate | High | Intermediate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for each of the three techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of phenolic compounds.
1. Sample Preparation:
-
Extraction: Plant material or other matrices are extracted with a suitable solvent, typically a methanol-water or ethanol-water mixture[9].
-
Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed[1][11].
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol)[1][11].
-
Flow Rate: A typical flow rate is 1.0 mL/min[11].
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C[1].
-
Injection Volume: 10-20 µL.
-
UV Detection: The wavelength for detecting cinnamoylquinic acids is generally set around 325 nm, which corresponds to their maximum absorbance[12].
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by injecting a series of standard solutions of this compound at different concentrations[1].
-
Accuracy: Determined by spike-and-recovery experiments, where a known amount of the standard is added to a sample matrix[2].
-
Precision: Assessed by repeatedly injecting the same sample (intra-day precision) and on different days (inter-day precision)[1].
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the chromatograms of low-concentration standards[1].
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.
1. Sample Preparation:
-
Extraction: Similar to HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.
-
Dilution: The final extract is often diluted in the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used for fast and efficient separations[5].
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is common[13][14].
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min[13].
-
Column Temperature: Maintained at around 40°C[13].
-
Injection Volume: 1-5 µL[7].
-
Mass Spectrometry:
3. Validation Parameters:
-
Validation follows a similar approach to HPLC-UV but with a focus on matrix effects, which are assessed by comparing the response of the analyte in the matrix to its response in a neat solution.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.
1. Sample and Standard Preparation:
-
Solutions of samples and standards are prepared in a volatile solvent like methanol.
2. HPTLC Method:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used[4][6].
-
Sample Application: Samples and standards are applied to the plate as narrow bands using an automated applicator to ensure precision[4].
-
Mobile Phase (Solvent System): A mixture of solvents is used for development. For phenolic acids, a common system is toluene:ethyl acetate:formic acid in appropriate ratios (e.g., 7:3:0.5, v/v/v)[6][15].
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance[16].
-
Densitometric Scanning: After development, the plate is dried, and the bands are scanned with a densitometer at the wavelength of maximum absorbance for this compound (around 325 nm)[6].
3. Validation Parameters:
-
Linearity: Established by applying different amounts of the standard and plotting peak area against the amount.
-
Accuracy: Determined by the recovery of the analyte from a spiked sample matrix.
-
Precision: Assessed by analyzing replicate applications of the same sample.
-
LOD and LOQ: Calculated from the calibration curve's standard deviation of the response and the slope.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method and the logical flow of a cross-validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. jpionline.org [jpionline.org]
- 7. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. lcms.cz [lcms.cz]
- 11. scispace.com [scispace.com]
- 12. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Method development and validation for quantification of six bioactive compounds (andrographolide, columbin, piperine, gallic, paracoumaric and oleanolic acids) by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
A Comparative Analysis of the Neuroprotective Effects of Cinnamoylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Cinnamoylquinic acids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential neuroprotective properties. These molecules, characterized by a quinic acid core esterified with one or more cinnamic acid derivatives (such as caffeic or ferulic acid), exhibit a range of biological activities, including antioxidant and anti-inflammatory effects, which are crucial in combating neurodegenerative processes.[1][2] This guide provides a comparative overview of the neuroprotective effects of different cinnamoylquinic acid isomers, presenting available experimental data, outlining methodologies, and illustrating key signaling pathways.
Comparative Efficacy of Cinnamoylquinic Acid Isomers
The neuroprotective potential of cinnamoylquinic acid isomers is influenced by the number and position of the cinnamoyl moieties on the quinic acid core. The following table summarizes quantitative data from various studies, highlighting the comparative efficacy of different isomers in preclinical models of neurotoxicity.
| Isomer/Compound | Experimental Model | Insult | Key Findings | Reference |
| 3,5-dicaffeoylquinic acid (3,5-diCQA) | SH-SY5Y human neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | Attenuated neuronal death, reduced caspase-3 activation, and restored intracellular glutathione levels.[3][4] | [3][4] |
| PC-12 cells | Amyloid β peptide | Increased cell viability by up to 2.8 times and decreased intracellular oxidative stress by 51.3%.[5] | [5] | |
| SH-SY5Y cells & SAMP8 mice | Amyloid β (1-42) | Upregulated phosphoglycerate kinase-1 (PGK1) mRNA expression, increased intracellular ATP levels, and improved spatial learning and memory in mice.[6][7] | [6][7] | |
| 3,4-dicaffeoylquinic acid (3,4-diCQA) | SH-SY5Y human neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | Investigated for neuroprotective effects against oxidative stress.[3] | [3] |
| General | Not specified | Exhibits antioxidant, DNA protective, and hepatoprotective properties.[8] | [8] | |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | Rat model of acute retinal ischemia-reperfusion | Increased intraocular pressure | Reduced neuronal loss in the inner and outer nuclear layers of the retina.[9] | [9] |
| 3,4,5-tri-caffeoylquinic acid (TCQA) | Mouse neural stem cells (NSCs) | Not specified (neurogenesis study) | Promoted NSC proliferation and neuronal differentiation; activated ErbB, AKT, and MAPK signaling pathways.[10][11][12] | [10][11][12] |
| 3,4,5-tri-feruloylquinic acid (TFQA) | Mouse neural stem cells (NSCs) | Not specified (neurogenesis study) | Showed more outstanding neural proliferation and differentiation capabilities than TCQA; activated ErbB, AKT, and MAPK signaling pathways.[1][10][11][12][13] | [1][10][11][12][13] |
| Monocaffeoylquinic acids (3-, 4-, 5-CQA) | PC-12 cells | Amyloid β peptide | Investigated for neuroprotective effects.[5][14] | [5][14] |
| General | Not specified | 5-caffeoylquinic acid is a potent antioxidant.[14][15] | [14][15] |
Note: Direct comparison of the efficacy of these isomers is challenging due to the variability in experimental models, insults, and endpoints used across different studies. However, the available data suggests that dicaffeoyl and tricaffeoyl derivatives are potent neuroprotective agents. Notably, a recent study directly comparing TCQA and TFQA suggests that the latter may have greater potential in promoting neurogenesis.[12]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data table.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the cinnamoylquinic acid isomer for a specified duration (e.g., 1-2 hours).
-
Insult: A neurotoxic agent such as hydrogen peroxide or amyloid β peptide is added to the culture medium to induce cell death.
-
MTT Incubation: After the insult period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Glutathione (GSH)
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed.
-
Deproteinization: Proteins in the cell lysate are precipitated using an acid such as 5-sulfosalicylic acid.
-
GSH Assay: The total glutathione level in the protein-free supernatant is measured using an enzymatic recycling procedure involving glutathione reductase and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of formation of 2-nitro-5-thiobenzoic acid (TNB) is monitored spectrophotometrically at 412 nm.[4]
-
Quantification: The concentration of GSH is determined by comparing the rate of TNB formation to a standard curve generated with known amounts of GSH.[4]
Caspase-3 Activity Assay
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
Assay Reaction: The cell lysate is incubated with a specific caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide) or a fluorogenic substrate like Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
-
Measurement: The activity of caspase-3 is determined by measuring the cleavage of the substrate, which results in the release of a chromophore (pNA, measured by absorbance) or a fluorophore (AMC, measured by fluorescence).[4]
Neural Stem Cell (NSC) Proliferation and Differentiation Assay
-
NSC Culture: Adult mouse neural stem cells are cultured in a neurosphere-permissive medium.
-
Treatment: NSCs are treated with cinnamoylquinic acid isomers (e.g., TCQA or TFQA) for a specified period (e.g., 2 weeks).[11]
-
Analysis of Proliferation: The number and size of the resulting neurospheres are measured. Gene expression of proliferation markers (e.g., Myc) is quantified using quantitative real-time PCR (qRT-PCR).[11][12]
-
Analysis of Differentiation: Neurospheres are plated on an adhesive substrate in a differentiation-promoting medium. The expression of neuronal and glial cell differentiation markers (e.g., Jun) is assessed by qRT-PCR or immunocytochemistry.[11][12]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of cinnamoylquinic acid isomers are mediated through the modulation of various intracellular signaling pathways. These compounds are known to combat oxidative stress and inflammation, which are key pathological features of many neurodegenerative diseases.
Antioxidant and Anti-apoptotic Mechanisms
Several cinnamoylquinic acid isomers exert their neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis. A key mechanism involves the restoration of intracellular glutathione levels and the reduction of caspase-3 activity.
Caption: Antioxidant and anti-apoptotic pathway of cinnamoylquinic acid isomers.
Pro-neurogenic Signaling Pathways
Recent studies on tricaffeoylquinic and triferuloylquinic acids have highlighted their ability to promote neurogenesis by activating key signaling cascades involved in cell proliferation and differentiation.
References
- 1. Comparison of Neurogenesis Promotion Effects between Cinnamoylquinic Acids in Neural Stem Cells from Adult Mice Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Coffee Bioactive Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Neurogenesis Promotion Effects between Cinnamoylquinic Acids in Neural Stem Cells from Adult Mice Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Neurogenesis Promotion Effects between Cinnamoylquinic Acids in Neural Stem Cells from Adult Mice Brains | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-O-Cinnamoylquinic Acid: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-O-Cinnamoylquinic acid. Adherence to these procedures is critical to ensure personal safety and environmental protection. This guidance is intended to supplement, not replace, your institution's established safety protocols and local regulations.
Hazard Identification and Safety Summary
This compound presents several hazards that necessitate careful handling and disposal. The following table summarizes the key hazard information derived from safety data sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[1] |
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Experimental Workflow for Disposal
The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following diagram illustrates the decision-making process and workflow for its disposal.
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste management service. Direct disposal into the sanitary sewer or regular trash is strictly prohibited due to its high aquatic toxicity.
3.1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
3.2. Preparing Solid Waste for Disposal
-
Segregation: Ensure that this compound waste is not mixed with other incompatible chemical waste streams.
-
Packaging:
-
Place the solid this compound waste into a robust, sealable container.
-
Ensure the container is clean on the outside to prevent accidental exposure.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any other information required by your institution's EHS department.
-
3.3. Preparing Liquid Waste for Disposal
-
Segregation: Collect solutions containing this compound in a dedicated, sealed waste container. Do not mix with other solvent or aqueous waste streams unless explicitly permitted by your EHS department.
-
Packaging:
-
Use a leak-proof container designed for liquid chemical waste.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent system, and the estimated concentration.
-
Affix any required hazard pictograms.
-
3.4. Accidental Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material such as diatomite or universal binders to contain the substance.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
3.5. Final Disposal
-
Storage: Store the labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Contact Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a certified chemical waste disposal company.
-
Documentation: Complete all necessary waste disposal manifests or forms as required by your institution and local regulations. The final disposal must be carried out at an approved waste disposal plant.[1]
Disclaimer: The information provided in this document is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-O-Cinnamoylquinic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-O-Cinnamoylquinic acid. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical Profile: this compound is a phenolic compound that requires careful handling due to its potential hazards. The primary safety concerns are ingestion and environmental toxicity.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk.
| Protection Type | Recommended Equipment | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[2] |
| Skin and Body Protection | Laboratory coat | A fully fastened lab coat should be worn at all times. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If working with the powder outside of a fume hood or in a poorly ventilated area, a respirator with an appropriate particulate filter (e.g., N95) is necessary to prevent inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Segregate from incompatible materials, particularly strong oxidizing agents.
Preparation of Stock Solutions (Powder Handling): All procedures involving the handling of powdered this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Designate a work area: Clearly label the area for handling this compound.
-
Wear appropriate PPE: Don the full required PPE before handling the chemical.
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
Use a weigh boat or paper to avoid direct contact with the balance pan.
-
Handle the powder gently to minimize dust generation.
-
-
Dissolving:
-
Slowly add the weighed powder to the desired solvent (e.g., DMSO, ethanol) in a suitable container.
-
Cap the container and mix by vortexing or gentle agitation until fully dissolved.
-
Experimental Use (Example: In Vitro Anti-Inflammatory Assay): The following is a generalized protocol and should be adapted based on specific experimental requirements.
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages) in a suitable multi-well plate and culture overnight to allow for adherence.
-
Treatment Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
-
Inflammatory Stimulus: After a pre-incubation period with the compound, add an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the desired biological response.
-
Data Collection: Collect the cell supernatant and/or cell lysates to analyze for inflammatory markers (e.g., nitric oxide, cytokines like TNF-α and IL-6) using appropriate assay kits (e.g., Griess reagent, ELISA).
Disposal Plan
Due to its high aquatic toxicity, this compound and its waste must be handled with extreme care to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Unused solutions and cell culture media containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour down the drain.
-
Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Store waste containers in a designated and properly ventilated secondary containment area.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3]
Visualizing Workflows
Caption: A typical workflow for an in vitro anti-inflammatory experiment.
References
- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
